molecular formula C8H11BO3 B1326332 3-Methoxy-4-methylphenylboronic acid CAS No. 917757-15-4

3-Methoxy-4-methylphenylboronic acid

Cat. No.: B1326332
CAS No.: 917757-15-4
M. Wt: 165.98 g/mol
InChI Key: UMGAGEBOUIODFE-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGAGEBOUIODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647885
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917757-15-4
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4-methylphenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-methylphenylboronic acid

Introduction

This compound, identified by the CAS number 917757-15-4 , is a specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] As a member of the arylboronic acid family, its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures. The unique substitution pattern of a methoxy and a methyl group on the phenyl ring imparts specific electronic and steric properties to the molecule, influencing its reactivity and making it a valuable building block for a range of applications, from the synthesis of pharmaceutical intermediates to the development of advanced materials.[][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 917757-15-4[2][5]
Molecular Formula C8H11BO3[1][2]
Molecular Weight 165.98 g/mol [1][5]
Melting Point 192-194 °C[1][5]
Boiling Point 318.3 ± 52.0 °C (Predicted)[1][5]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water[1]
IUPAC Name This compound[5]
Synonyms 3-Methoxy-4-methylbenzeneboronic acid[1]

Synthesis and Handling

General Synthetic Route for Arylboronic Acids

While the precise industrial synthesis of this compound is proprietary, a common and illustrative laboratory-scale synthesis for arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol adapted from the synthesis of a similar compound, 3-methoxyphenylboronic acid.[6]

Experimental Protocol: Synthesis of an Arylboronic Acid

  • Formation of the Organolithium Reagent: Dissolve the corresponding aryl bromide (e.g., 4-bromo-2-methylanisole) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, ensuring the internal temperature does not exceed -60 °C.[6] Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: Add trimethyl borate or triisopropyl borate dropwise to the reaction mixture, again maintaining a low temperature (-78 °C).[6] The borate ester acts as an electrophile, reacting with the nucleophilic organolithium species.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Then, add a dilute aqueous acid solution (e.g., 1 M HCl) to hydrolyze the resulting boronate ester to the desired boronic acid.[6]

  • Workup and Isolation: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield the pure arylboronic acid.

G cluster_synthesis General Synthesis of Arylboronic Acids Aryl_Bromide Aryl Bromide in THF nBuLi n-Butyllithium @ -78°C Aryl_Bromide->nBuLi Lithiation Organolithium Organolithium Intermediate nBuLi->Organolithium Borate Trialkyl Borate Organolithium->Borate Borylation Boronate_Ester Boronate Ester Borate->Boronate_Ester Hydrolysis Acidic Hydrolysis (e.g., HCl) Boronate_Ester->Hydrolysis Arylboronic_Acid Crude Arylboronic Acid Hydrolysis->Arylboronic_Acid Purification Purification (Recrystallization) Arylboronic_Acid->Purification Final_Product Pure Arylboronic Acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of arylboronic acids.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[7] Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[7][8] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] For long-term stability, refrigeration is often recommended.[7][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds.[11][12] this compound serves as a key reactant in this process, providing the aryl moiety to be coupled with another organic molecule, typically an aryl or vinyl halide or triflate.

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination RX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (3-Methoxy-4-methyl- phenylboronic acid) + Base Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, DME, or a mixture with water).

  • Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for the formation of the boronate species, which facilitates transmetalation.

  • Reaction Conditions: Heat the mixture with stirring under an inert atmosphere. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Further Applications and Research

Beyond its foundational role in Suzuki couplings, this compound is a valuable intermediate in several areas of research and development:

  • Drug Discovery: This compound and its derivatives are used in the synthesis of complex organic molecules that are evaluated for biological activity. Boron-containing compounds themselves are an area of interest, and this reagent can be used to incorporate the boronic acid moiety into larger molecules. Some research suggests its utility in designing enzyme inhibitors for potential treatments of cancer and inflammatory diseases.[][4]

  • Materials Science: Arylboronic acids are used to synthesize conjugated polymers and other organic materials for electronic applications, such as organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the methoxy and methyl substituents can be leveraged to tune the optical and electronic characteristics of these materials.[11]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[2][7]
Skin Corrosion/Irritation H315: Causes skin irritation.[2][8]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][8]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[2][8]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[7]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

References

A-Z Guide to 3-Methoxy-4-methylphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry, few classes of reagents have become as indispensable as organoboron compounds. Among these, arylboronic acids stand out as exceptionally versatile building blocks for the construction of complex molecular architectures. Their relative stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role in the synthesis of numerous high-value pharmaceuticals.[1][2][3] The significance of this chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki for the development of the palladium-catalyzed cross-coupling reaction that bears his name.[4]

This guide provides an in-depth technical overview of a specific and highly valuable reagent: 3-Methoxy-4-methylphenylboronic acid. We will explore its fundamental chemical properties, outline a representative synthetic pathway, and detail its application in the robust and widely utilized Suzuki-Miyaura coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Profile: this compound

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group, a methoxy group, and a methyl group. These functional groups impart specific reactivity and steric properties, making it a valuable partner in organic synthesis, particularly for creating carbon-carbon bonds.[5] Its ability to participate in reactions that build biaryl scaffolds makes it a key intermediate in the synthesis of potential therapeutics for cancer and inflammatory diseases.[1][]

Chemical and Physical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 165.99 g/mol [7]
Molecular FormulaC₈H₁₁BO₃[5][7]
CAS Number917757-15-4[5][7]
Melting Point192-194 °C[5]
AppearanceWhite to off-white crystalline powderN/A
SolubilitySlightly soluble in water[5]

Synthetic Pathway: A Mechanistic Approach

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile. A common and effective method is the reaction of an aryl lithium or Grignard reagent with a trialkyl borate ester, followed by acidic workup.

A representative synthesis for this compound starts from 4-bromo-2-methoxy-1-methylbenzene.

  • Lithiation: The starting aryl bromide is dissolved in an anhydrous, aprotic solvent like tetrahydrofuran (THF) and cooled to a very low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent side reactions with atmospheric moisture or oxygen. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The n-BuLi performs a lithium-halogen exchange with the aryl bromide, generating a highly reactive aryllithium intermediate. The low temperature is essential to maintain the stability of this intermediate.[8][9]

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The electrophilic boron atom is attacked by the nucleophilic carbon of the aryllithium species. This forms a boronate ester intermediate.[8][9]

  • Hydrolysis: The reaction is carefully warmed to room temperature and quenched with an aqueous acid (e.g., dilute hydrochloric acid). The acid hydrolyzes the boronate ester to yield the final this compound product.[8] The product can then be isolated through extraction and purified by recrystallization.

Pivotal Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon single bond between the boronic acid's aryl group and an organic halide or triflate, catalyzed by a palladium(0) complex.[10][11] This transformation is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[1][4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle centered on a palladium catalyst.[4][11][12]

  • Oxidative Addition: The cycle begins with the active palladium(0) catalyst. An organic halide (Ar¹-X) reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond. This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a new organopalladium complex.[11]

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid (Ar²-B(OH)₂), forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex. The organic group from the boron (Ar²) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is the crucial step where the two organic partners are brought together on the metal center.[12][13]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar¹ and Ar²) from the palladium center. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label_pos pd0->oa_label_pos oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X tm_label_pos pd2_complex->tm_label_pos transmetalation Transmetalation diorgano_pd2 Ar¹-Pd(II)L₂-Ar² product Ar¹-Ar² (Coupled Product) diorgano_pd2->product Product Formation re_label_pos diorgano_pd2->re_label_pos reductive_elimination Reductive Elimination oa_label_pos->pd2_complex + Ar¹-X tm_label_pos->diorgano_pd2 + [Ar²-B(OH)₃]⁻ re_label_pos->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This protocol is a representative example. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Objective: To synthesize 4-phenyl-2-methoxy-1-methylbenzene via Suzuki-Miyaura coupling of this compound and bromobenzene.

Materials:

  • This compound (1.0 equiv)

  • Bromobenzene (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Schlenk flask or reaction vial, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere by cycling between vacuum and argon backfill three times.

  • Reagent Addition: To the flask, add this compound, potassium phosphate, palladium(II) acetate, and the phosphine ligand (SPhos).

    • Causality Insight: The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity to promote the desired catalytic cycle. K₃PO₄ is a strong base effective at activating the boronic acid for the transmetalation step.

  • Solvent and Reactant Addition: Degassed toluene is added via syringe, followed by bromobenzene and a small amount of degassed water.

    • Causality Insight: The solvent system (toluene/water) is chosen to dissolve both the organic and inorganic reagents. Water often accelerates the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: The flask is fitted with a condenser, and the mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • Causality Insight: The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the quality and reactivity of boronic acids.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[14][15]

  • Storage: Boronic acids can be sensitive to moisture and air.[14] While relatively stable, they can undergo protodeboronation or form cyclic boroxine anhydrides upon prolonged storage. It is best practice to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[16] Refrigeration is often recommended.[15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14][17]

Conclusion

This compound, with a molecular weight of 165.99 g/mol , is a potent and versatile chemical intermediate. Its value is most profoundly realized in its application in the Suzuki-Miyaura coupling, a reaction that has revolutionized the synthesis of biaryl compounds critical to the pharmaceutical industry. A thorough understanding of its properties, synthetic origins, and the mechanistic underpinnings of its reactivity enables chemists to effectively harness its potential in the pursuit of novel therapeutic agents.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is an organoboron compound that has emerged as a crucial building block in synthetic organic chemistry. Its structural features—a phenyl ring substituted with methoxy, methyl, and boronic acid groups—make it a highly versatile reagent, particularly in the construction of complex molecular architectures. For professionals in drug discovery and development, boronic acids are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2] These reactions, most notably the Suzuki-Miyaura coupling, provide a powerful and efficient method for forming carbon-carbon bonds, a fundamental process in the synthesis of active pharmaceutical ingredients (APIs).[2][3][4]

This guide offers a comprehensive overview of the core physical and chemical properties of this compound. It provides field-proven insights into its handling, stability, and application, designed to equip researchers with the technical knowledge required for its effective and safe utilization in the laboratory.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is the foundation of its successful application in synthesis. These parameters dictate critical experimental choices, including solvent selection, reaction temperature, and purification methods. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 917757-15-4[5][6][7]
Molecular Formula C₈H₁₁BO₃[5][6]
Molecular Weight 165.98 g/mol [5][8]
Appearance White to off-white crystalline powder[9]
Melting Point 192-194 °C[5][6][7]
Boiling Point 318.3 ± 52.0 °C (Predicted)[5][7]
Solubility Slightly soluble in water.[5]
pKa 8.36 ± 0.10 (Predicted)[5]

Expert Insights:

  • The high melting point of 192-194 °C is indicative of a stable, crystalline solid, which simplifies handling and weighing. A sharp melting range is also a primary indicator of high purity.

  • Its slight solubility in water but better solubility in organic solvents like DMSO and methanol is typical for arylboronic acids and guides the choice of solvent systems for reactions and purification.

  • The predicted pKa suggests it is a weak Lewis acid, a characteristic feature of boronic acids that is central to their reactivity and their ability to form reversible covalent complexes.[1]

Part 2: Spectral Data Analysis for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any reagent before its use in a reaction. While a specific, verified spectrum for this exact compound is not publicly available, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from analogous compounds.[10][11]

SpectroscopyExpected Features
¹H NMR ~8.0 ppm (s, 2H): Broad singlet for the two acidic protons of the B(OH)₂ group. ~7.3-7.5 ppm (m, 2H): Signals for the aromatic protons adjacent to the boronic acid group. ~6.8 ppm (d, 1H): Signal for the aromatic proton adjacent to the methoxy group. ~3.8 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. ~2.2 ppm (s, 3H): Sharp singlet for the methyl (-CH₃) protons.
¹³C NMR ~160 ppm: Aromatic carbon attached to the methoxy group. ~140 ppm: Aromatic carbon attached to the methyl group. ~130-135 ppm: Aromatic carbons adjacent to the boronic acid group. ~110-120 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~20 ppm: Methyl carbon. Note: The carbon directly bonded to boron may be difficult to observe or appear as a broad signal.
FT-IR (cm⁻¹) ~3200-3500 (broad): O-H stretching from the B(OH)₂ group. ~2850-3000: C-H stretching (aromatic and aliphatic). ~1600 & ~1480: C=C stretching of the aromatic ring. ~1350: B-O stretching. ~1250: C-O stretching of the aryl ether.

Part 3: Stability, Handling, and Storage Protocols

While boronic acids are more stable than many other organometallic reagents, their efficacy can be compromised by improper handling and storage.[12] Awareness of their primary decomposition pathways is essential for maintaining their integrity.

Common Decomposition Pathways:

  • Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated in aqueous or protic media.[13]

  • Oxidation: Boronic acids can undergo oxidative degradation, leading to the formation of phenols.

  • Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine. While often reversible, this process complicates stoichiometry as it alters the molecular weight.[13]

G BA 3-Methoxy-4-methyl- phenylboronic Acid (R-B(OH)₂) Proto Protodeboronation Product (R-H) BA->Proto H₂O / H⁺ Boro Boroxine (Cyclic Trimer) BA->Boro -3 H₂O (Heat/Anhydrous) Oxid Oxidation Product (R-OH) BA->Oxid [O]

Caption: Key decomposition pathways for boronic acids.

Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to preserve the reagent's integrity and ensure operator safety.

1. Personal Protective Equipment (PPE):

  • Mandatory: Wear safety goggles, a lab coat, and nitrile gloves.[14][15][16]

  • Rationale: Boronic acids are classified as irritants, capable of causing skin and serious eye irritation.[14][16][17]

2. Engineering Controls:

  • Mandatory: Handle the solid compound in a certified chemical fume hood or a well-ventilated area to minimize inhalation of fine powders.[14]

  • Rationale: This prevents respiratory tract irritation from airborne particulates.[14]

3. Storage Conditions:

  • Container: Store in the original, tightly sealed container to prevent moisture and air exposure.[17]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidative degradation.[5]

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended.[5][9][18]

  • Rationale: Low temperatures slow the rate of all decomposition pathways, while a dry, inert atmosphere directly inhibits hydrolysis (protodeboronation) and oxidation.

4. Disposal:

  • Mandatory: Dispose of unused material and empty containers as hazardous waste in accordance with institutional and local regulations.[14]

  • Rationale: Prevents environmental contamination and ensures compliance with safety protocols.

Part 4: Core Application — The Suzuki-Miyaura Coupling

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[19][20] This Nobel Prize-winning reaction is one of the most robust and versatile methods for creating carbon-carbon bonds, particularly for linking aromatic rings (biaryl synthesis), a common motif in pharmaceuticals.[3][4][19]

The reaction's success in drug development is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.[3]

The Catalytic Cycle: A Step-by-Step Mechanism

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner), forming a new Pd(II) complex. This is often the rate-determining step.[3][21][22]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the 3-methoxy-4-methylphenyl group) is transferred to the Pd(II) center, displacing the halide. This is the crucial step where the boronic acid enters the cycle.[21][22]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[3][21][22]

G pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex + R¹-X oa_label Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex + R²-B(OH)₂ (Base) trans_label Transmetalation trans_complex->pd0 - R¹-R² re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Experimental Protocol — Melting Point Determination

This protocol describes a standard method for verifying the purity of a solid sample of this compound.

Objective: To determine the melting point range of the compound as an indicator of purity. A pure compound will have a sharp, narrow melting range (typically < 2 °C) that corresponds to the literature value.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Placing the Sample: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the heating rate high and note the temperature at which the sample melts.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the expected melting point (192-194 °C).

    • Place a new sample tube in the apparatus.

    • Set a slow heating rate (1-2 °C per minute).

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the entire sample has completely liquefied.

  • Analysis: The melting point is reported as the range T₁-T₂. Compare this experimental range to the literature value. A broad or depressed range suggests the presence of impurities.

Conclusion

This compound is a high-value reagent whose physical properties make it well-suited for applications in advanced organic synthesis. Its solid, crystalline nature and defined melting point simplify its handling and purity assessment. While generally stable, an adherence to proper storage and handling protocols is crucial to prevent degradation via protodeboronation, oxidation, or boroxine formation. For researchers in drug discovery, its utility in the robust and reliable Suzuki-Miyaura coupling reaction makes it an essential tool for the construction of novel, biologically active compounds.[8][][24] A comprehensive understanding of the technical details presented in this guide will empower scientists to leverage this versatile building block to its full potential.

References

3-Methoxy-4-methylphenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-methylphenylboronic acid

Introduction

This compound (CAS No. 917757-15-4) is an organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Furthermore, its structural motifs are of interest in drug discovery programs, particularly for the development of enzyme inhibitors for cancer and inflammatory diseases.[]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a reagent's solubility is not merely academic; it is a fundamental prerequisite for successful process development, reaction optimization, purification, and formulation. Inconsistent or poorly understood solubility can lead to failed reactions, low yields, and significant challenges in downstream processing.

This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, this document synthesizes its known physicochemical properties, leverages solubility data from structurally analogous boronic acids, and presents robust experimental methodologies to empower researchers to determine precise solubility profiles for their specific applications.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below, providing a foundational context for its solubility behavior.

PropertyValueSource(s)
CAS Number 917757-15-4[1][3]
Molecular Formula C₈H₁₁BO₃[1][3]
Molecular Weight 165.98 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 192-194 °C[1][3]
pKa (Predicted) 8.36 ± 0.10[1]
Storage Conditions Inert atmosphere (Argon or Nitrogen), 2-8°C[1]

Theoretical Framework of Boronic Acid Solubility

The solubility of arylboronic acids is governed by a complex interplay of factors that extend beyond simple polarity matching. Understanding these principles is crucial for predicting behavior and troubleshooting experimental challenges.

Dehydration and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

This equilibrium is significant because the monomeric acid and the boroxine anhydride possess markedly different polarities and, consequently, different solubilities.[5] Commercial boronic acids often exist as mixtures, which can lead to inconsistencies in solubility measurements if the hydration state is not controlled.[5] The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl ring.

Influence of pH and pKa

This compound is a weak Lewis acid with a predicted pKa of approximately 8.36.[1] In aqueous media, its solubility is pH-dependent.

  • At pH << pKa: The compound exists predominantly in its neutral, less polar boronic acid form [R-B(OH)₂].

  • At pH >> pKa: It deprotonates to form the more polar and generally more water-soluble anionic boronate species [R-B(OH)₃]⁻.

This behavior is critical for developing aqueous formulations and for purification strategies involving acid-base extractions.

Complexation with Diols

A well-documented strategy for enhancing the aqueous solubility of boronic acids is through complexation with 1,2- or 1,3-diols, such as mannitol or fructose.[6] This interaction forms a five- or six-membered cyclic boronate ester, which is often significantly more soluble than the parent acid. This phenomenon is attributed to two key effects:

  • Increased Polarity: The resulting ester complex is more polar.

  • Equilibrium Shift: The formation of the stable boronate ester effectively prevents the dehydration pathway, thereby avoiding the formation of the less soluble trimeric boroxine.[6]

This principle is exploited in pharmaceutical formulations, such as with the drug Velcade® (bortezomib), where lyophilization with mannitol increases its solubility and stability.[6]

Solubility Profile of this compound

Qualitative Assessment

Supplier data and general chemical databases provide a qualitative overview of the compound's solubility:

  • Water: Slightly soluble.[1]

  • Organic Solvents: Soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.[1] It is expected to have low solubility in nonpolar hydrocarbon solvents like methylcyclohexane or hexane.[5][7]

Quantitative Solubility Based on Analog Data

While specific quantitative data for this compound is sparse, the solubility of structurally related compounds provides a valuable benchmark for estimation. The introduction of substituents onto the phenyl ring has a predictable, albeit complex, effect on solubility.

The table below summarizes solubility data for phenylboronic acid, a parent compound, in various solvents.

SolventTemperature (°C)Solubility (mole fraction, x)Solubility ( g/100g Solvent)Reference
Water20~0.003~1.9 - 2.0[7][8]
Chloroform25~0.04~4.1[7]
Acetone25~0.20~42.5[7]
3-Pentanone25~0.22~37.3[7]
Dipropyl Ether25~0.25~43.8[7]
Methylcyclohexane25~0.001~0.12[7]

Field Insights:

  • Methoxy Group (-OCH₃): This group can participate in hydrogen bonding as an acceptor and increases the overall polarity of the molecule compared to a simple alkyl group. This would be expected to slightly enhance solubility in polar solvents.

  • Methyl Group (-CH₃): This group is nonpolar and increases the molecule's hydrophobicity, which generally decreases aqueous solubility.[8]

  • Combined Effect: For this compound, the combined electronic and steric effects of these substituents will determine its final solubility profile. It is reasonable to predict a solubility profile that is broadly similar to other substituted phenylboronic acids: high solubility in polar aprotic solvents (ketones, ethers), moderate solubility in chlorinated solvents, and low solubility in water and hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a robust experimental methodology is essential. The dynamic (or synthetic) method is a well-established and trustworthy technique for determining the solubility of crystalline compounds in various solvents.[4][9]

Causality Behind the Dynamic Method

This method is chosen because it determines the equilibrium saturation temperature for a sample of known composition, thereby avoiding the challenges of achieving and sampling a saturated solution at a constant temperature. The visual or instrumental detection of the final dissolution point is a clear and unambiguous endpoint. The slow, controlled heating rate ensures the system remains close to thermodynamic equilibrium.

Experimental Workflow

Caption: Experimental workflow for the dynamic determination of solubility.

Step-by-Step Protocol
  • Materials & Equipment:

    • This compound (high purity).

    • Anhydrous solvent of choice.

    • Jacketed glass vessel with a magnetic stirrer.

    • Circulating bath with precise temperature control (e.g., cryostat).

    • Calibrated digital thermometer (accuracy ±0.05 K).

    • Analytical balance (accuracy ±0.1 mg).

    • Optional: Laser-based turbidity sensor for automated detection.

  • Procedure:

    • Sample Preparation: Accurately weigh the solute (this compound) and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

    • Initial Cooling: Cool the sample using the circulating bath until the solute fully crystallizes, forming a turbid suspension.

    • Heating and Stirring: Begin vigorous stirring to ensure thermal and compositional homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1 K/min). The slow rate is critical to ensure the measurement reflects the true equilibrium solubility.

    • Endpoint Detection: Continuously monitor the sample. The temperature at which the last solid particle dissolves and the solution becomes perfectly clear is the clearing temperature (T_clear). This is the equilibrium saturation temperature for that specific composition.

    • Data Recording: Record the T_clear and the corresponding sample composition (calculated as mole fraction or g/100g solvent).

    • Iteration: Repeat steps 1-5 for several different compositions to generate a series of data points.

  • Data Analysis:

    • Plot the recorded compositions (e.g., mole fraction, x) against their corresponding clearing temperatures (T_clear) to construct the solubility curve. This curve represents the quantitative solubility of the compound in the selected solvent across a range of temperatures.

Analytical Methods for Validation

To ensure the integrity of solubility data, the identity and purity of the material, both before and after dissolution, should be confirmed. This constitutes a self-validating system.

MethodPrincipleApplication in Solubility StudiesSelectivitySensitivity
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Confirms identity of the dissolved solute and quantifies it at very low levels. Ideal for complex matrices.Very Highpg/mL to ng/mL
HPLC-UV Chromatographic separation with detection based on UV absorbance.Routine purity checks and quantification of the solute in the saturated solution.Moderate to Highng/mL to µg/mL
¹H NMR Nuclear Magnetic Resonance spectroscopy.Confirms the chemical structure and purity of the starting material and can be used to determine the concentration of the saturated solution using an internal standard.High-
ICP-MS Plasma-based atomization and ionization with mass-based detection of elemental boron.Determines the total boron content in a solution, providing an orthogonal check on solubility measured by other methods.Low (elemental)pg/mL

Conclusion

This compound is a valuable reagent whose effective use hinges on a thorough understanding of its solubility. This guide has established that it is slightly soluble in water and readily soluble in polar organic solvents. The compound's solubility is governed by a dynamic equilibrium with its less soluble boroxine form, a process that can be influenced by solvent choice, pH, and the presence of diols. While direct quantitative solubility data remains limited, a robust profile can be estimated from analogous compounds and, more importantly, can be precisely determined using the detailed dynamic experimental protocol provided. By integrating this theoretical knowledge with rigorous experimental practice, researchers can confidently handle and deploy this versatile building block to its full potential in synthesis and development.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Methoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Synthesis

3-Methoxy-4-methylphenylboronic acid (CAS No. 917757-15-4) is a prominent member of the arylboronic acid family, a class of compounds that has become indispensable in modern organic synthesis. Its utility is most notably demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][] The presence of the methoxy and methyl substituents on the phenyl ring of this particular boronic acid allows for the introduction of this specific structural motif into a target molecule, influencing its steric and electronic properties. Beyond its role in cross-coupling, this compound has been investigated for its potential to inhibit certain enzymes, making it a valuable tool in drug discovery research for inflammatory diseases and cancer.[]

This guide provides a comprehensive overview of the safety and handling of this compound, intended for researchers, scientists, and professionals in drug development. It will delve into the toxicological profile of this class of compounds, outline robust safety protocols, and provide a practical guide to its application in a laboratory setting, ensuring both experimental success and personal safety.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and application.

PropertyValueSource
Chemical Formula C₈H₁₁BO₃[3]
Molar Mass 165.98 g/mol [3]
Appearance White to light yellow crystalline powder
Melting Point 192-194 °C[3]
Boiling Point 318.3 ± 52.0 °C (Predicted)[3]
Solubility Slightly soluble in water[3]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The signal word for this compound is "Warning".[5]

A Deeper Look into the Toxicological Concerns of Arylboronic Acids

While the GHS classifications provide a clear directive for immediate handling precautions, it is crucial for the scientific community to be aware of the more nuanced toxicological discussions surrounding arylboronic acids as a class.

Recent studies have indicated that some arylboronic acids can exhibit weak mutagenicity in in-vitro bacterial assays, such as the Ames test.[6][7] This has led to their consideration as potential genotoxic impurities (PGIs) in the synthesis of active pharmaceutical ingredients (APIs).[6] However, it is important to note that these in-vitro results do not always translate to in-vivo mutagenicity.[8] A study on eight different arylboronic acids, which were positive in bacterial mutagenicity tests, found no evidence of mutagenicity in corresponding in-vivo assays in rats.[8] The mechanism of in-vitro mutagenicity is not fully understood but is not thought to involve direct covalent binding to DNA.[7]

This distinction is critical for risk assessment. While caution is always warranted, the current body of evidence suggests that arylboronic acids with scaffolds similar to those tested may be considered non-mutagenic in a physiological context and can be managed according to ICH Q3A/Q3B guidelines for impurities.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of safety protocols must be adhered to when handling this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory. For procedures where dust or aerosols may be generated, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible and within a 10-second travel time from the point of handling.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A full-face shield should be worn when there is a risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact. Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound.[9]

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: If working outside of a fume hood and there is a potential for inhalation of dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal
  • All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Dispose of the chemical waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and this compound is a valuable building block in this context.[10] The following is a representative protocol, illustrating its use and the associated safety considerations.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[11] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd2_aryl_complex boronic_acid Ar-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v). The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and add it to the reaction mixture under a positive flow of inert gas.

Reaction Execution:

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. The presence of water can sometimes accelerate the reaction.

  • Protodeboronation: A common side reaction with arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12] This is often promoted by aqueous basic conditions and can be more prevalent with sterically hindered or electron-rich arylboronic acids.[12] Careful control of reaction time and temperature can help to minimize this side reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its effective use is predicated on a thorough understanding of its properties, potential hazards, and the appropriate safety measures. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the synthetic potential of this compound, contributing to advancements in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-methylphenylboronic acid, a valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The document details the prevalent synthetic strategies, focusing on the formation of organometallic intermediates followed by borylation. A thorough examination of the reaction mechanisms, critical process parameters, and detailed, field-tested experimental protocols are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the way complex biaryl and heteroaryl structures, common motifs in many pharmaceutical agents, are constructed. The stability, low toxicity, and high functional group tolerance of boronic acids make them ideal reagents for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development.[1]

This compound, in particular, offers a unique substitution pattern that is of significant interest to medicinal chemists. The methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate through steric and electronic effects, as well as providing metabolic handles. The ability to introduce this specific moiety into a target molecule via robust and high-yielding coupling reactions underscores its importance as a synthetic intermediate. This guide will provide the necessary technical details to enable the efficient and reliable synthesis of this key building block. The application of variously substituted phenylboronic acids is crucial in the synthesis of numerous drug candidates for treating a wide range of diseases, including cancer and inflammatory conditions.[]

Synthetic Strategies and Mechanistic Considerations

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence:

  • Formation of an Organometallic Intermediate: This is typically achieved through either a lithium-halogen exchange or the formation of a Grignard reagent from the corresponding aryl halide, 4-bromo-2-methoxy-1-methylbenzene.

  • Borylation: The resulting highly nucleophilic organometallic species is then quenched with an electrophilic boron source, most commonly a trialkyl borate, to form a boronate ester. Subsequent acidic hydrolysis liberates the desired boronic acid.

Choice of Organometallic Intermediate: Organolithium vs. Grignard Reagent

Both organolithium and Grignard reagents are effective for this transformation. The choice between them often comes down to laboratory preference, available reagents, and the specific scale of the reaction.

  • Organolithium Route: This typically involves the use of n-butyllithium at very low temperatures (-78 °C) to effect a rapid lithium-halogen exchange. This method is often very clean and high-yielding.

  • Grignard Route: The formation of the Grignard reagent (phenylmagnesium bromide) from magnesium turnings is a classic and cost-effective method. The reaction can often be initiated with a small amount of iodine or 1,2-dibromoethane and typically proceeds at reflux in an ethereal solvent like tetrahydrofuran (THF).

This guide will focus on the Grignard-based approach due to its widespread use and applicability in both small-scale and larger-scale preparations.

The Borylation Step: Quenching the Organometallic Intermediate

The choice of the borylating agent can influence the reaction efficiency and work-up procedure. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are the most common electrophiles for this purpose. The reaction is performed at low temperatures to prevent side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed boronate ester.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the trialkyl borate. This is followed by the stepwise displacement of the alkoxy groups, although in practice, the reaction is quenched with an acid after the initial addition to yield the boronic acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established and reliable procedures for analogous transformations.[3][4]

Synthesis of the Starting Material: 4-Bromo-2-methoxy-1-methylbenzene

While commercially available, the synthesis of the starting material is provided here for completeness. A common route involves the bromination of 2-methoxy-1-methylbenzene (2-methylanisole).

Reaction Scheme:

G start 2-Methoxy-1-methylbenzene reagents Br2, Acetic Acid start->reagents product 4-Bromo-2-methoxy-1-methylbenzene reagents->product

Caption: Synthesis of 4-Bromo-2-methoxy-1-methylbenzene.

Procedure:

  • In a fume hood, dissolve 2-methoxy-1-methylbenzene in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid.

  • The crude product can be purified by recrystallization from ethanol to yield pure 4-bromo-2-methoxy-1-methylbenzene.

Synthesis of this compound

Reaction Scheme:

G start 4-Bromo-2-methoxy-1-methylbenzene step1_reagents 1. Mg, THF, I2 (cat.) start->step1_reagents grignard Grignard Reagent step1_reagents->grignard step2_reagents 2. B(OiPr)3, -78 °C grignard->step2_reagents boronate_ester Boronate Ester Intermediate step2_reagents->boronate_ester step3_reagents 3. H3O+ boronate_ester->step3_reagents product This compound step3_reagents->product

Caption: Synthesis of this compound via Grignard Reaction.

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In a separate, dry flask, dissolve 4-bromo-2-methoxy-1-methylbenzene in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Work-up:

    • Cool the freshly prepared Grignard reagent to room temperature.

    • In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent to the cold triisopropyl borate solution via a cannula, ensuring the internal temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

    • Slowly warm the reaction mixture to room temperature and stir overnight.

    • Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid, while cooling the flask in an ice bath.

    • Continue stirring for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the product as a white to off-white solid.

Characterization and Data

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.99 g/mol
Appearance White to off-white solid
Melting Point 192-194 °C[5]
¹H NMR (Expected) Aromatic protons, methoxy protons, methyl protons, and B(OH)₂ protons with characteristic chemical shifts.
¹³C NMR (Expected) Aromatic carbons, methoxy carbon, and methyl carbon with characteristic chemical shifts.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.

General Suzuki-Miyaura Coupling Workflow:

G boronic_acid This compound reagents Pd Catalyst, Base, Solvent boronic_acid->reagents aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reagents product Coupled Product reagents->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Key Parameters for a Successful Suzuki-Miyaura Coupling:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, PdCl₂(dppf), and various palladacycles. The choice of catalyst and ligand is crucial for optimizing the reaction yield and can depend on the specific substrates being coupled.

  • Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate, sodium carbonate, and potassium phosphate are commonly used.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

The ability to fine-tune these reaction conditions allows for the successful coupling of this compound with a diverse range of aryl and heteroaryl halides, providing access to novel chemical entities for drug discovery programs.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound. By detailing the underlying chemical principles, providing a robust experimental protocol, and highlighting its application in the powerful Suzuki-Miyaura cross-coupling reaction, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The strategic importance of this substituted arylboronic acid as a building block for complex molecular architectures ensures its continued relevance in the pursuit of novel therapeutic agents.

References

3-Methoxy-4-methylphenylboronic acid structural information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4-methylphenylboronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 917757-15-4) is a highly functionalized arylboronic acid that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a methoxy group for electronic modulation and a methyl group for steric influence and lipophilicity—makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structural properties, synthesis, characteristic reactivity in palladium-catalyzed cross-coupling reactions, and its strategic application in the field of drug development. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with both practical protocols and a deeper mechanistic understanding.

Core Structural and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a stable, crystalline solid under standard laboratory conditions. The boronic acid moiety, -B(OH)₂, is the key functional group, enabling its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The electron-donating methoxy group at the meta-position and the weakly activating methyl group at the para-position relative to the boronic acid influence the electronic nature of the aromatic ring, thereby modulating its reactivity.

Quantitative physicochemical data for this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 917757-15-4[1][2]
Molecular Formula C₈H₁₁BO₃[1][2]
Molecular Weight 165.98 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 192-194 °C[1][2]
Boiling Point 318.3 ± 52.0 °C (Predicted)[1]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water[1]
Flash Point 146.3 °C[1]

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Halogen-Metal Exchange and Borylation

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically proceeding through the borylation of an organometallic intermediate. The most common and reliable method involves a halogen-metal exchange at low temperatures followed by electrophilic trapping with a borate ester.[4] The rationale for this approach is to generate a nucleophilic aryl species (an aryllithium or Grignard reagent) that can then attack the electrophilic boron atom of the borate ester.

Below is a representative, field-proven protocol adapted from methodologies for structurally similar arylboronic acids.[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 4-bromo-2-methylanisole (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF, ~0.25 M).

  • Generation of the Aryllithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. The extremely low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation Step: To the cold solution, add trimethyl borate (B(OMe)₃, ~3.0 eq) dropwise, again maintaining a temperature below -70 °C. The borate ester acts as the electrophile. Using an excess ensures complete consumption of the highly reactive aryllithium species. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.

  • Hydrolysis and Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl). This step serves to hydrolyze the initially formed boronate ester to the desired boronic acid. Stir vigorously for at least 1 hour.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to yield pure this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized product is achieved using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns dictated by their positions. A singlet corresponding to the three methoxy protons (-OCH₃) and another singlet for the three methyl protons (-CH₃) would be characteristic. The two acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents like D₂O, causing their signal to disappear.

    • ¹³C NMR: The carbon NMR would display signals for each unique carbon atom, including the two sp³-hybridized carbons of the methoxy and methyl groups and the six sp²-hybridized carbons of the aromatic ring. The carbon atom attached to the boron (ipso-carbon) often shows a broader signal due to quadrupolar relaxation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. C-H stretching from the aromatic and alkyl groups, as well as C=C and C-O stretching, would also be present.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.[6][7]

The reaction's success hinges on a well-understood catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 3-methoxy-4-methylphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq). The excess boronic acid drives the reaction to completion.

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The aqueous phase is essential for dissolving the inorganic base.

  • Reaction Execution: Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The synthesis of novel, complex molecules is the engine of drug discovery. Arylboronic acids are indispensable tools in this process, and this compound provides a unique combination of functionalities that medicinal chemists can exploit.[10]

  • Scaffold Elaboration: The biaryl motif generated via Suzuki coupling is a common core structure in many approved drugs. This reagent allows for the strategic installation of the 3-methoxy-4-methylphenyl group onto a variety of heterocyclic or aromatic scaffolds, enabling rapid exploration of the structure-activity relationship (SAR).

  • Enzyme Inhibition: The boronic acid functional group itself can act as a warhead that forms a reversible covalent bond with serine or threonine residues in the active sites of enzymes.[7] This mechanism is famously utilized by the proteasome inhibitor drug Bortezomib for multiple myeloma.[7] While primarily used as a coupling partner, the inherent biological activity of the boronic acid moiety is an area of active research.

  • Therapeutic Targets: this compound has been specifically noted for its utility in developing molecules for cancer and inflammatory diseases, where it can be used to synthesize inhibitors of key enzymes in signaling pathways.[] The methoxy and methyl groups can be crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties such as metabolic stability and cell permeability.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[2]

  • Handling: Avoid generating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a powerful and versatile reagent whose value is firmly established in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in the robust Suzuki-Miyaura coupling reaction make it an invaluable building block. For researchers and drug development professionals, this compound offers a reliable method for introducing a functionalized aromatic moiety, accelerating the discovery and development of novel therapeutics. A thorough understanding of its synthesis, handling, and mechanistic role in key reactions is fundamental to leveraging its full potential.

References

An In-depth Technical Guide to the Reactivity of 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group on the phenyl ring, imparts specific reactivity that is highly advantageous in various cross-coupling reactions. This guide provides a comprehensive overview of the core reactivity principles of this reagent, with a particular focus on its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Boronic acids are essential building blocks for creating bioactive molecules and chemical libraries to explore structure-activity relationships.[1][2]

Physicochemical Properties and Stability

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 917757-15-4[3]
Molecular Formula C₈H₁₁BO₃[3]
Molecular Weight 165.99 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 192-194 °C[3]
Purity Typically ≥98%[3]
Stability Considerations: Protodeboronation

A common challenge in the use of arylboronic acids is their susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process can be particularly relevant for electron-rich arylboronic acids like this compound, especially under basic conditions often employed in cross-coupling reactions.[5][6] The reaction pH is a critical factor in the mechanism and rate of protodeboronation.[4] Mechanistic studies suggest that protodeboronation can proceed through the coordination of water to the boron atom, followed by a σ-bond metathesis.[7] While this can be an undesired side reaction, deliberate protodeboronation has been used synthetically to install a proton at a specific position.[4]

Core Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for constructing biaryl structures found in many active pharmaceutical ingredients.[8][10][11]

Electronic and Steric Effects

The reactivity of this compound in the Suzuki-Miyaura coupling is significantly influenced by its substituents:

  • Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the meta-position increases the electron density of the phenyl ring. This enhanced nucleophilicity facilitates the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.

  • Methyl Group (-CH₃): The methyl group at the para-position is also electron-donating, further contributing to the electron-rich nature of the aromatic ring.

The combined electron-donating effects of these groups make this boronic acid a highly reactive coupling partner.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide or triflate. This step requires the presence of a base to activate the boronic acid, forming a boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Optimization of Reaction Conditions

For successful Suzuki-Miyaura coupling with this compound, careful selection of the catalyst, ligand, base, and solvent is crucial.

Table 2: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ComponentRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) precursors that readily enter the catalytic cycle.[11]
Ligand Electron-rich, bulky phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Bulky, electron-rich ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition and facilitate reductive elimination.[12][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid to the more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DME (often with water)Aprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.

Application in Other Cross-Coupling Reactions

While most prominent in Suzuki-Miyaura couplings, this compound can also participate in other important transformations.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling a boronic acid with an amine or alcohol, respectively.[14][15] This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air and moisture.[15][16] The electron-rich nature of this compound makes it a suitable substrate for this transformation.[17] The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the product.[15]

Chan_Lam_Workflow

Role in Medicinal Chemistry and Drug Development

Boronic acids are crucial building blocks in the synthesis of bioactive molecules.[18] this compound, in particular, has been utilized as an intermediate in the synthesis of various compounds with potential therapeutic applications, including enzyme inhibitors for cancer and inflammatory diseases.[] For instance, substituted phenylboronic acids are key components in the synthesis of kinase inhibitors like Bosutinib, which is used in the treatment of chronic myelogenous leukemia (CML).[20] The structural motif provided by this boronic acid is often found in molecules designed to interact with specific biological targets.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a small-scale Suzuki-Miyaura coupling reaction. Note: This protocol should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., toluene/water, 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Wear protective gloves, safety goggles, and protective clothing. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[21]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

References

The Synthetic Cornerstone: A Technical Guide to 3-Methoxy-4-methylphenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon bonds remains a paramount challenge. Among the myriad of tools available to the modern chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile methodology. Central to the success of this reaction is the availability of a diverse array of functionalized boronic acids. 3-Methoxy-4-methylphenylboronic acid, a seemingly simple yet strategically substituted aromatic building block, has garnered significant attention for its utility in the synthesis of complex molecular architectures. Its unique electronic and steric properties, conferred by the methoxy and methyl groups, allow for nuanced reactivity and the introduction of key pharmacophoric elements. This guide provides an in-depth technical overview of this compound, from its commercial availability and synthesis to its practical application in the synthesis of biaryl compounds, a common structural motif in active pharmaceutical ingredients (APIs).[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, as trace impurities can significantly impact the efficiency and reproducibility of catalytic reactions.

SupplierPurityAvailable Quantities
Oakwood Chemical98%250mg, 1g
Sigma-AldrichNot specified100mg
ChemScene LLCNot specifiedInquire for details

This table is a representative sample and not exhaustive. Researchers should consult supplier websites for the most current information on availability and pricing.

Synthesis of this compound: A Methodological Overview

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. The most common synthetic route involves the lithiation of a suitable bromo-precursor followed by quenching with a trialkyl borate. The following is a representative, adaptable protocol based on the well-established synthesis of structurally similar phenylboronic acids.[2]

Reaction Scheme

G reactant 4-Bromo-2-methylanisole reagent1 n-BuLi THF, -78 °C intermediate Lithium Intermediate reagent1->intermediate reagent2 B(OMe)₃ borate_ester Boronate Ester Intermediate reagent2->borate_ester reagent3 H₃O⁺ product This compound reagent3->product

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Adapted)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methylanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate (B(OMe)₃, 3.0 eq) is added dropwise, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is stirred vigorously for several hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) affords the purified this compound.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its proper storage, handling, and use in synthesis.

PropertyValue
CAS Number 917757-15-4
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.99 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 192-194 °C[3][4]
Boiling Point 318.3 ± 52.0 °C (Predicted)[4]
Solubility Slightly soluble in water.[4] Soluble in organic solvents such as methanol, DMSO.[5]
pKa 8.36 ± 0.10 (Predicted)
Stability and Storage

Arylboronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines). Therefore, it is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. For short-term laboratory use, storage in a desiccator is often sufficient.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Guide

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex drug candidates.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reaction: this compound + 4-Bromoanisole → 4-Methoxy-3'-methoxy-4'-methylbiphenyl

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar is added this compound (1.2 eq), 4-bromoanisole (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst and Ligand Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) or palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a phosphine ligand like SPhos (0.04 eq), is added to the flask.

  • Solvent Addition and Degassing: A solvent system, such as a mixture of toluene and water (e.g., 4:1), is added. The flask is sealed, and the mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to a temperature typically between 80-110 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of complex organic molecules. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, handling, and reaction conditions, as outlined in this guide, is crucial for its effective application in the laboratory and beyond.

References

Methodological & Application

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling with 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Base in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to the success of this palladium-catalyzed transformation is the selection of an appropriate base. The base is not a mere spectator or pH modifier; it is an active and critical participant in the catalytic cycle, directly influencing reaction rates, yields, and the prevalence of side reactions.[1]

This guide provides an in-depth analysis and practical protocols for selecting the optimal base for Suzuki-Miyaura reactions involving 3-Methoxy-4-methylphenylboronic acid . As an electron-rich boronic acid, this substrate presents unique challenges and considerations, most notably its susceptibility to the undesired side reaction of protodeboronation.[2][3][4] Understanding the interplay between the base, the substrate's electronic nature, the catalyst, and the solvent system is paramount for researchers aiming to achieve robust and reproducible outcomes in pharmaceutical and materials science synthesis.

Mechanistic Insight: How the Base Drives the Catalytic Cycle

The efficacy of a Suzuki-Miyaura reaction hinges on the seamless execution of its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The base's primary role is to facilitate the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center.[6][7]

Two mechanistic pathways are predominantly proposed to explain this activation:

  • The Boronate Pathway: This is the most widely accepted mechanism for many standard Suzuki conditions.[8][9] The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate [ArB(OH)₃]⁻.[6][8] This anionic species possesses a heightened electron density on the organic group, which dramatically accelerates its transfer to the electrophilic palladium(II) complex.

  • The Oxo-Palladium Pathway: In this alternative pathway, the base (typically as a hydroxide or alkoxide) first displaces the halide ligand on the palladium complex (LₙPd(Ar')X) to form a palladium-hydroxide or palladium-alkoxide species (LₙPd(Ar')OH). This complex is more electrophilic and reacts directly with the neutral boronic acid to complete the transmetalation.[8][10]

The operative pathway is a function of the specific base, solvent, and substrates employed. However, for the purposes of practical base selection, activating the boronic acid into a more potent nucleophile is the key conceptual takeaway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Step Pd(0)L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Base-Mediated) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid Ar'B(OH)₂ (3-Methoxy-4-methylphenyl boronic acid) Boronate [Ar'B(OH)₃]⁻ 'Ate' Complex BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Boronate Boronate->Transmetalation Transfers Ar' group

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid for the crucial transmetalation step.

Key Factors for Base Selection with an Electron-Rich Boronic Acid

The electronic properties of this compound are central to our selection strategy. The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This has two major consequences:

  • Enhanced Reactivity: The boronic acid is inherently more nucleophilic, which can be beneficial for the transmetalation step.

  • Increased Risk of Protodeboronation: This is the most significant challenge. Protodeboronation is a side reaction where the C-B bond is cleaved by a proton source (often water, facilitated by the base), replacing the boronic acid moiety with a hydrogen atom.[4] For our substrate, this would result in the formation of 1-methoxy-2-methylbenzene, consuming the starting material and reducing the yield. This process is often accelerated under strongly basic, aqueous conditions.[2][3][11]

Therefore, the ideal base must be strong enough to promote efficient transmetalation but not so harsh that it significantly accelerates protodeboronation.

Comparative Analysis of Common Bases

The selection of a base is a balance of reactivity, solubility, cost, and compatibility with the substrates.

BaseClassTypical StrengthKey Characteristics & Suitability for this compound
K₂CO₃ CarbonateModerateA cost-effective, reliable "first-choice" base for many Suzuki reactions.[12][13][14] Its moderate basicity often provides a good balance, promoting the reaction while minimizing protodeboronation. Requires an aqueous co-solvent for solubility.
Cs₂CO₃ CarbonateModerateMore soluble in organic solvents than K₂CO₃, which can sometimes lead to higher yields, especially with challenging substrates.[15][16] Its higher cost is a consideration. A good choice if K₂CO₃ gives sluggish results.
K₃PO₄ PhosphateStrongA stronger, non-nucleophilic base that is highly effective, particularly for less reactive aryl chlorides or sterically hindered partners.[17][18][19] Its strength can sometimes increase the rate of protodeboronation, so careful monitoring is advised.
NaOH, KOH HydroxideVery StrongHighly effective at promoting transmetalation but carries the highest risk of protodeboronation and hydrolysis of sensitive functional groups (e.g., esters) on the coupling partner.[3] Best used with caution.
t-BuOK AlkoxideVery StrongA powerful base typically used in anhydrous conditions. Can be very effective but may promote side reactions. Its use is less common for standard aryl-aryl couplings.
KF FluorideWeakA mild base that can be effective when substrates are highly sensitive to stronger bases.[7] Fluoride is thought to form a highly nucleophilic trifluoroborate species in situ.

Experimental Protocols: A Practical Guide

Protocol 1: Screening of Bases for Optimal Performance

This protocol is designed to efficiently compare the performance of different bases for the coupling of this compound with a model aryl halide, 4-bromotoluene.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or a more advanced ligand like SPhos (0.04 mmol, 4 mol%)

  • Bases to be screened: K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 mmol, 2.0 equiv each)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL total)

  • Internal standard (e.g., dodecane) for GC/LC analysis

Procedure:

  • To three separate oven-dried reaction vials equipped with stir bars, add 4-bromotoluene, Pd(OAc)₂, and the phosphine ligand.

  • To each vial, add one of the bases to be screened (K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add this compound to each vial.

  • Seal the vials with a septum cap.

  • Evacuate and backfill each vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed 4:1 Dioxane/Water solvent mixture (5 mL) to each vial.

  • Place the vials in a preheated heating block or oil bath at 90 °C.

  • Stir the reactions vigorously for a predetermined time (e.g., 4 hours).

  • After cooling to room temperature, quench a small aliquot of each reaction mixture with water, extract with ethyl acetate containing an internal standard, and analyze by GC or LC-MS to determine conversion and product formation. Compare the results to identify the most effective base.

Base_Selection_Workflow start Start: Suzuki Coupling with This compound k2co3 Initial Screening: Use K₂CO₃ (2 equiv) Dioxane/H₂O, 90 °C start->k2co3 check_yield Analyze Reaction (LCMS/GC) Is yield >85%? k2co3->check_yield success Optimized Condition Found. Proceed to Scale-up. check_yield->success Yes low_yield Low Yield or Sluggish Reaction check_yield->low_yield No stronger_base Option 1: Use Stronger Base Try K₃PO₄ or Cs₂CO₃ low_yield->stronger_base check_side_products Analyze for Protodeboronation stronger_base->check_side_products check_side_products->success No (Yield Improved) protodeboronation Significant Protodeboronation Observed check_side_products->protodeboronation Yes milder_cond Option 2: Use Milder Conditions - Lower temperature - Use KF as base - Consider anhydrous solvent protodeboronation->milder_cond milder_cond->k2co3 Re-screen

Figure 2. Decision workflow for selecting and optimizing the base for the target Suzuki-Miyaura coupling.
Protocol 2: Optimized General Procedure

Based on extensive literature precedent and typical screening outcomes, potassium carbonate (K₂CO₃) often provides a robust and economical starting point.[12][20] This protocol represents a reliable, optimized method for general use.

Reagents:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) OR Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture), or Dioxane/Water (4:1)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst (and ligand, if separate), and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare the solvent mixture and thoroughly degas it by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Troubleshooting

  • Problem: Low or no conversion.

    • Cause: Ineffective transmetalation or catalyst deactivation.

    • Solution: Switch to a stronger base like K₃PO₄ or the more soluble Cs₂CO₃.[16][17] Ensure the reaction is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Consider a more robust ligand (e.g., a biarylphosphine like SPhos).

  • Problem: Significant amount of protodeboronated side product (1-methoxy-2-methylbenzene) is observed.

    • Cause: The base/solvent system is too harsh, favoring protodeboronation over cross-coupling.[3][4]

    • Solution: Use a milder base such as KF.[7] Reduce the amount of water in the solvent system or switch to an anhydrous solvent system if possible (this may require a different base, like Cs₂CO₃, and a boronic ester instead of the acid).[2] Lowering the reaction temperature may also help.

  • Problem: The reaction stalls before completion.

    • Cause: The boronic acid may be degrading over the course of the reaction.

    • Solution: Add the boronic acid in portions throughout the reaction. Alternatively, convert the boronic acid to its more stable pinacol ester derivative prior to the coupling reaction.

Conclusion

The rational selection of a base is fundamental to the success of the Suzuki-Miyaura cross-coupling of this compound. While a moderately strong base like K₂CO₃ serves as an excellent and economical starting point, the electron-rich nature of the substrate necessitates careful monitoring for the potential side reaction of protodeboronation. For more challenging couplings, K₃PO₄ or Cs₂CO₃ offer increased reactivity. By systematically screening a small panel of bases and understanding the mechanistic trade-offs, researchers can develop highly efficient and robust protocols for the synthesis of complex molecules.

References

Application Notes and Protocols: Optimizing Solvent Conditions for Reactions of 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-methylphenylboronic acid (CAS: 917757-15-4) is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, imparts specific reactivity profiles that are highly valued in the synthesis of complex molecules. This reagent is particularly prominent in the construction of biaryl and heteroaryl structures, which form the core of numerous active pharmaceutical ingredients (APIs) and advanced materials.[2][3][4] The successful application of this compound is critically dependent on the precise control of reaction conditions, with the choice of solvent being a paramount factor influencing yield, selectivity, and impurity profiles.

This technical guide provides an in-depth exploration of solvent systems and reaction parameters for the most common and synthetically valuable transformations involving this compound. Moving beyond simple procedural lists, this document elucidates the causal relationships between solvent properties and reaction outcomes, offering field-proven protocols and troubleshooting advice grounded in mechanistic principles.

Chapter 1: Physicochemical Properties and Stability

A thorough understanding of the substrate's intrinsic properties is the foundation of rational reaction design.

1.1. Compound Profile

PropertyValueReference
CAS Number 917757-15-4[5]
Molecular Formula C₈H₁₁BO₃[5][6]
Molecular Weight 165.99 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 192-194 °C[5]

1.2. Solubility Characteristics

The solubility of this compound dictates its availability in the reaction medium. While precise quantitative data is sparse, its qualitative solubility profile is well-established.

SolventQualitative SolubilityRationale and Notes
Water Insoluble/Slightly SolubleThe hydrophobic aryl backbone dominates, though the boronic acid moiety can engage in hydrogen bonding. Solubility increases significantly upon conversion to a boronate salt with base.
Polar Aprotic Solvents
Tetrahydrofuran (THF)SolubleA common solvent for Suzuki-Miyaura couplings. Its etheral nature can harbor peroxides, which can lead to oxidative degradation of the boronic acid.[7]
1,4-DioxaneSolubleFrequently used in biphasic systems with water for Suzuki-Miyaura reactions.
Dimethylformamide (DMF)SolubleHigh boiling point allows for reactions at elevated temperatures. Care must be taken during workup as it is water-miscible.
Acetonitrile (MeCN)SolubleA polar solvent often employed in Chan-Lam couplings.
Polar Protic Solvents
Methanol (MeOH), Ethanol (EtOH)SolubleCan participate in transesterification with the boronic acid to form boronate esters. Often used in Chan-Lam reactions.[6][8]
Chlorinated Solvents
Dichloromethane (DCM)SolubleA common choice for Chan-Lam couplings due to its inertness and ease of removal.[6]
Aromatic Hydrocarbons
Toluene, XyleneSolubleStandard organic phase in biphasic Suzuki-Miyaura reactions, facilitating the dissolution of the organic halide and palladium catalyst.

1.3. Key Stability Considerations

Boronic acids are susceptible to several degradation pathways. The choice of solvent and reaction conditions can either exacerbate or mitigate these issues.

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. It is a significant side reaction, often catalyzed by base or acid, and can be accelerated in certain solvent systems.[9][10] While this compound is relatively stable, prolonged heating under harsh aqueous basic conditions can lead to degradation.

  • Oxidative Degradation: Boronic acids can be oxidized to the corresponding phenols. This is particularly problematic in ethereal solvents like THF that can form peroxides.[7] Running reactions under an inert atmosphere (N₂ or Ar) is a standard precaution.

  • Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo dehydration to form a cyclic trimer called a boroxine. This process is reversible upon the addition of water.[11]

Chapter 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for this compound, enabling the formation of C(sp²)-C(sp²) bonds.[1][12]

2.1. Mechanistic Rationale for Solvent and Base Selection

The catalytic cycle involves three key stages where the solvent and base play critical roles: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product Boronate Ar'-B(OH)₃⁻ Boronate->Transmetal BoronicAcid Ar'-B(OH)₂ (3-Methoxy-4-methyl- phenylboronic acid) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->BoronicAcid Halide Ar-X (Aryl Halide) Halide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

  • Role of the Base: The primary function of the base is to activate the boronic acid.[13] It reacts with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, the boronate [Ar-B(OH)₃]⁻.[14][15] This negatively charged species is far more competent for transferring its organic group to the palladium center during the transmetalation step.

  • Role of the Solvent: The solvent system must accommodate all components of the reaction: the (often nonpolar) aryl halide, the palladium catalyst, the (polar) inorganic base, and the boronic acid. This is why biphasic systems like Toluene/Water or Dioxane/Water are exceptionally effective.[16][17] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate. The reaction is believed to occur at the interface or be facilitated by phase-transfer phenomena. Anhydrous solvents like DME can be employed with soluble organic bases (e.g., KOtBu) to suppress water-mediated side reactions like protodeboronation.[18]

2.2. Solvent System Selection Guide

Solvent SystemTypical BaseTypical CatalystTemp. (°C)Application Notes & Rationale
Toluene / H₂O K₂CO₃, K₃PO₄Pd(PPh₃)₄, Pd(OAc)₂/SPhos80-110Workhorse System: Excellent for a wide range of aryl bromides and iodides. The biphasic nature effectively brings reagents together.
1,4-Dioxane / H₂O K₃PO₄, Cs₂CO₃PdCl₂(dppf), Pd(OAc)₂/XPhos80-100High Performance: Dioxane's miscibility with water can create a more homogenous reaction environment at elevated temperatures, often leading to faster reactions.
THF / H₂O Na₂CO₃, K₂CO₃Pd(PPh₃)₄60-70Milder Conditions: Suitable for more reactive substrates. Lower boiling point limits the reaction temperature. Use peroxide-free THF.
DME KOtBuPd(OAc)₂/PCy₃80-90Anhydrous Conditions: Used for base-sensitive substrates or to minimize protodeboronation.[18] The strong, non-nucleophilic base is soluble in the organic solvent.
Ethanol / H₂O K₂CO₃, NaOAcPdCl₂(dppf)70-80"Green" Conditions: More environmentally benign solvent system, suitable for many standard couplings.[19]

2.3. Protocol 1: Standard Coupling with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling using a robust biphasic solvent system.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add toluene (6 mL) and water (2 mL).

  • Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Chapter 3: The Chan-Lam C-N/C-O Cross-Coupling Reaction

The Chan-Lam coupling provides a powerful, palladium-free method for forming aryl-nitrogen and aryl-oxygen bonds, operating under remarkably mild conditions.[8][20]

3.1. Overview and Rationale

This copper-catalyzed reaction couples the boronic acid with an N-H or O-H containing compound (e.g., amines, phenols, amides).[21] A key advantage is its tolerance for air; in fact, molecular oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during reductive elimination.[21][22] Solvents are typically polar and non-protic, such as Dichloromethane (DCM) or Acetonitrile (MeCN) , to dissolve the reactants and catalyst effectively. A mild base, such as pyridine or triethylamine, is often used to facilitate the reaction.

ChanLam_Workflow Chan-Lam Coupling General Workflow Start Combine: - Boronic Acid - Amine / Alcohol - Cu(OAc)₂ - Base (e.g., Pyridine) Solvent Add Solvent (e.g., DCM, MeCN) Start->Solvent Reaction Stir at Room Temp (Open to Air) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final C-N or C-O Coupled Product Purify->Product

Caption: General workflow for a Chan-Lam coupling reaction.

3.2. Protocol 2: N-Arylation of a Secondary Amine

  • Reagent Preparation: To a round-bottom flask, add copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add Dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere via a drying tube. The reaction mixture typically turns from blue to green. Monitor by TLC or LC-MS. The reaction is often complete within 12-24 hours.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Filter through a pad of Celite to remove copper salts, washing the pad with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Chapter 4: Product Purification and Troubleshooting

Proper purification is essential to isolate the desired product free from starting materials, byproducts, and catalyst residues.

4.1. General Purification Workflow

Purification_Workflow Post-Reaction Purification Strategy Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup CrudeOrganic Crude Organic Product Workup->CrudeOrganic Decision Product is Solid? CrudeOrganic->Decision Chroma Flash Column Chromatography Decision->Chroma No / Impure Recryst Recrystallization Decision->Recryst Yes Purified Pure Product Chroma->Purified Recryst->Purified

Caption: Decision workflow for purifying coupling reaction products.

4.2. Protocol 3: Removal of Boronic Acid Impurities via Acid-Base Extraction

Unreacted boronic acid can sometimes co-elute with the desired product. An acid-base wash is highly effective for its removal.[11][23]

  • Dissolution: Dissolve the crude organic product in a suitable organic solvent like ethyl acetate or DCM (30 mL).

  • Base Extraction: Transfer the solution to a separatory funnel. Add a 1M solution of sodium hydroxide (NaOH) (20 mL) and shake vigorously. The boronic acid will deprotonate to form the water-soluble sodium boronate salt.

  • Separation: Separate the layers. The desired neutral product will remain in the organic phase.

  • Washing: Wash the organic layer with water (15 mL) and then brine (15 mL) to remove any residual base.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, now free of boronic acid contamination.

4.3. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base (Suzuki). 3. Poor solvent choice.1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is properly inerted. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). 3. Try a different solvent system from the table (e.g., Toluene/H₂O → Dioxane/H₂O).
Significant Protodeboronation 1. Reaction temperature too high. 2. Prolonged reaction time with water/base.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it upon completion. Consider switching to an anhydrous solvent system (e.g., DME/KOtBu).
Homocoupling of Boronic Acid 1. Presence of oxygen in Suzuki reaction. 2. Catalyst system promotes homocoupling.1. Thoroughly degas solvents and ensure a robust inert atmosphere. 2. Reduce catalyst loading or screen different ligands.
Difficulty in Purification 1. Unreacted boronic acid contamination. 2. Palladium catalyst residue (black solid).1. Perform an acid-base extraction as described in Protocol 3. 2. Filter the crude product through a short plug of silica gel or Celite before full purification.

Conclusion

This compound is a powerful reagent whose full potential is unlocked through the careful and informed selection of solvent and reaction conditions. For Suzuki-Miyaura couplings, biphasic systems like toluene/water or dioxane/water provide a robust and broadly applicable environment, while anhydrous solvents offer a solution for minimizing hydrolytic side reactions. For Chan-Lam couplings, polar aprotic solvents under ambient, aerobic conditions offer a mild and efficient path to C-N and C-O bond formation. By understanding the mechanistic roles of each component, researchers can optimize their synthetic routes, improve product yields and purity, and accelerate the development of novel chemical entities.

References

The Strategic Application of 3-Methoxy-4-methylphenylboronic Acid in Modern Biaryl Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Biaryl Synthesis with a Versatile Building Block

In the intricate world of synthetic organic chemistry, the construction of biaryl motifs remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a dominant and versatile methodology for forging carbon-carbon bonds between aromatic rings.[1][2] This is largely due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2]

Within the diverse arsenal of available boronic acids, 3-Methoxy-4-methylphenylboronic acid (CAS No. 917757-15-4) presents itself as a particularly strategic building block.[1][2][3] Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, imparts specific electronic and steric properties that can be leveraged to fine-tune reactivity and achieve desired synthetic outcomes. This guide provides an in-depth exploration of the application of this compound in biaryl synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Understanding the Reagent: The Role of Methoxy and Methyl Substituents

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. The 3-methoxy-4-methylphenyl scaffold is an electron-rich system. The methoxy group at the meta-position and the methyl group at the para-position both contribute to increasing the electron density of the aromatic ring. This enhanced electron density generally facilitates the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.

A noteworthy aspect of ortho-substituted phenylboronic acids, such as those with a methoxy group, is the potential for a chelating effect in the transition state.[4][5][6] The oxygen atom of the methoxy group can coordinate with the palladium center, influencing the geometry of the complex and potentially impacting the selectivity of the reaction.[4][5][6] This "ortho-effect" can be a powerful tool for controlling the outcome of the coupling reaction, particularly in the synthesis of sterically hindered biaryls.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing biaryl syntheses. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which is central to the application of this compound, proceeds through three key elementary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0 Biaryl Biaryl (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid 3-Methoxy-4-methylphenyl- boronic acid (Ar'B(OH)2) caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the synthesis of biaryls using this compound. It is crucial to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is a general method adaptable for a range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Triphenylphosphine (PPh₃; 4 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 equivalents)

  • Toluene/Ethanol (3:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Expected Yields in Biaryl Synthesis

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating the versatility of this reagent.

Aryl Halide PartnerProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Methyl 3-bromo-4-methylbenzoate3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid methyl esterPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH8078-85[7]
2-Bromopyridine2-(3-Methoxy-4-methylphenyl)pyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O/MeOHReflux~80-90 (estimated)General protocol
4-Chloroanisole4,3'-Dimethoxy-4'-methylbiphenylPd₂(dba)₃ / SPhosK₃PO₄Dioxane100~70-85 (estimated)General protocol for aryl chlorides
1-Bromo-4-nitrobenzene3-Methoxy-4-methyl-4'-nitrobiphenylPd(dppf)Cl₂Cs₂CO₃DME90>90 (estimated)General protocol

Note: Estimated yields are based on typical outcomes for similar Suzuki-Miyaura reactions and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Workflow for a Typical Suzuki-Miyaura Coupling Experiment

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware B Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base A->B C Assemble under Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Characterize Product (NMR, MS) K->L

Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Troubleshooting and Expert Insights

Low Yields or Stalled Reactions:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. Consider using a more active pre-catalyst or a different ligand. For electron-rich boronic acids like this compound, ligands such as SPhos or XPhos can be beneficial, especially when coupling with challenging aryl chlorides.

  • Base Incompatibility: The choice of base is critical. For sensitive substrates, a milder base like potassium carbonate or cesium carbonate may be preferable to stronger bases like sodium hydroxide.

  • Inefficient Transmetalation: Ensure the boronic acid is of high quality and that the reaction is sufficiently anhydrous if required by the specific protocol. The presence of water can sometimes be beneficial, but excess water can lead to protodeboronation.

Side Reactions:

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be minimized by slowly adding the boronic acid to the reaction mixture or by using a slight excess of the aryl halide.

  • Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, especially with electron-rich boronic acids. Using a non-protic solvent and a strong, non-hydroxide base can mitigate this issue.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound is a highly effective and versatile reagent for the synthesis of a wide array of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature generally promotes efficient transmetalation, leading to good to excellent yields with a variety of aryl and heteroaryl halides. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst, ligand, and base, researchers can harness the full potential of this valuable building block to construct complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: 3-Methoxy-4-methylphenylboronic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction represents a paradigm of efficiency and reliability for the construction of carbon-carbon bonds.[1] Central to this Nobel Prize-winning methodology is the organoboron reagent, typically a boronic acid.[2] 3-Methoxy-4-methylphenylboronic acid (CAS: 917757-15-4) has emerged as a particularly valuable building block. Its unique substitution pattern—an electron-donating methoxy group and a weakly activating methyl group—imparts specific electronic and steric properties that chemists can strategically leverage.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural steps to elucidate the underlying principles that govern its reactivity. We will dissect the mechanism of its most famous application, the Suzuki-Miyaura coupling, and provide robust, field-tested protocols for its successful implementation. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals aiming to construct complex biaryl and heterocyclic scaffolds with precision and control.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To effectively utilize this compound, a firm grasp of the Suzuki-Miyaura reaction mechanism is essential. The reaction is a catalytic process driven by a palladium complex, which cycles through different oxidation states to couple the organic fragments.[3][4] The generally accepted catalytic cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]

Causality Behind the Cycle:

  • The Catalyst: The reaction is typically initiated with a Pd(0) species. While some catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are already in the active state, many common precatalysts like Palladium(II) acetate [Pd(OAc)₂] must first be reduced in situ to Pd(0) to enter the catalytic cycle.

  • The Base is Non-Negotiable: Organoboron compounds are generally stable and do not readily transfer their organic group to the palladium center.[6] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is primed for transmetalation.[7][8] This activation is arguably the most crucial step for a successful reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Complex->TM_Complex Transmetalation (+ R²-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product_Out R¹—R² (Biaryl Product) TM_Complex->Product_Out ArylHalide Ar-X (R¹) BoronicAcid 3-MeO-4-Me-Ph-B(OH)₂ (R²) Base Base (e.g., K₂CO₃)

The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.

Application Protocol: Synthesis of a Biaryl Compound

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind key choices of reagents and conditions is explained to empower the user to adapt the protocol for their specific needs.

Rationale for Reagent and Condition Selection
  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen as it is a reliable, air-stable precatalyst that readily provides the active Pd(0) species in solution. For more challenging couplings, catalyst systems composed of a palladium(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior performance.[6]

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for a wide range of substrates.[9] It is inexpensive and its solubility in the aqueous phase of a biphasic system facilitates the formation of the active boronate species. For base-sensitive functional groups, milder bases like potassium fluoride (KF) might be considered.[7]

  • Solvent System: A biphasic mixture of Toluene and water is a classic choice.[10] Toluene effectively dissolves the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step. Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials and Equipment
Reagent/MaterialCAS NumberMol. Wt. ( g/mol )AmountMolar Equiv.
This compound917757-15-4165.99200 mg1.2
4-Bromoanisole (Example Aryl Halide)104-92-7187.04188 mg1.0
Pd(PPh₃)₄14221-01-31155.5635 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Toluene (Anhydrous)108-88-392.148 mL-
Degassed Water7732-18-518.022 mL-
Round-bottom flask with condenser--25 mL-
Magnetic stirrer and stir bar----
Inert gas supply (Argon or Nitrogen)----
Standard glassware for workup----

Step-by-Step Experimental Procedure

Workflow start Start reagents 1. Combine Reagents - Aryl Halide - Boronic Acid - Base start->reagents solvent 2. Add Solvents - Toluene - Water reagents->solvent degas 3. Degas Mixture (e.g., Ar sparging for 15 min) solvent->degas catalyst 4. Add Catalyst - Pd(PPh₃)₄ under Ar degas->catalyst heat 5. Heat Reaction (e.g., 90 °C) with stirring catalyst->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup 7. Aqueous Workup - Dilute with EtOAc - Separate layers - Wash organic layer monitor->workup Upon completion dry 8. Dry & Concentrate - Dry over Na₂SO₄ - Filter - Evaporate solvent workup->dry purify 9. Purify Product (Silica Gel Chromatography) dry->purify end Characterize Final Product purify->end

General workflow for a Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (200 mg, 1.2 mmol), 4-bromoanisole (188 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add Toluene (8 mL) and water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and sparge the mixture with a gentle stream of Argon or Nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn a darker color.

  • Reaction: Attach a condenser, and heat the reaction mixture in an oil bath at 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (the aryl halide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[11]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Applications in Science

The utility of this compound and its derivatives is not confined to the synthesis of simple biaryls. Its structural motif is relevant in several high-value research areas:

  • Medicinal Chemistry: The biaryl core is a privileged structure in many pharmaceuticals. Boronic acids themselves are increasingly being incorporated into drug candidates, for example, as enzyme inhibitors.[][13] This specific building block can be used to synthesize analogs of biologically active compounds for structure-activity relationship (SAR) studies.[14][15]

  • Materials Science: Biaryl and oligoaryl structures are fundamental to the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1] The electronic properties imparted by the methoxy and methyl groups can be used to fine-tune the optical and electronic characteristics of these materials.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

  • General Handling: this compound is a solid. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Irritation: Phenylboronic acids can cause skin and serious eye irritation.[18] In case of contact, wash the affected skin area thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[19]

  • Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be prone to dehydration to form boroxines, so proper storage is important for maintaining reagent integrity.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of 3-Methoxy-4-methylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[4]

This guide focuses on the practical application of this compound as a key building block in Suzuki-Miyaura coupling reactions. The methoxy and methyl substituents on the phenyl ring of this boronic acid offer unique electronic and steric properties, making it a valuable reagent for accessing a diverse range of biaryl structures. These motifs are prevalent in pharmacologically active compounds, advanced materials, and agrochemicals.

This document provides a comprehensive overview of the experimental procedure for coupling this compound, grounded in a thorough understanding of the reaction mechanism. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel molecular entities.

Mechanistic Insights: The Engine of C-C Bond Formation

A deep understanding of the reaction mechanism is paramount for successful reaction design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][5][6]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron species (in this case, the 3-methoxy-4-methylphenyl group) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

The Critical Role of Reagents

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific phosphine ligands.[9] The choice of catalyst can significantly impact reaction efficiency and scope.[1] For many applications, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition step.[10]

  • Phosphine Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10] The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination. Bulky, electron-donating phosphines are often employed to enhance catalyst activity, especially with less reactive aryl chlorides.[11]

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation.[7][12] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4] The choice of base can affect the reaction rate and selectivity.[12]

  • Solvent: A wide range of organic solvents can be used, often in combination with water.[4] Common solvents include toluene, dioxane, THF, and DMF.[4] The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4] In recent years, there has been a push towards more environmentally friendly "green" solvents.[13][14][15][16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
Aryl BromideElectrophile1.0 mmol, 1.0 equiv.Ensure high purity.
This compoundNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 equiv.Commercially available.[17]
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05 mmol, 1 - 5 mol%Handle in an inert atmosphere.
Base (e.g., K₂CO₃)Activator2.0 - 3.0 mmol, 2.0 - 3.0 equiv.Anhydrous, finely powdered.
Solvent (e.g., Toluene/Ethanol/Water)Reaction Medium5 - 10 mLDegas solvents prior to use.
Anhydrous Sodium Sulfate or Magnesium SulfateDrying AgentAs neededFor work-up.
Silica GelStationary PhaseAs neededFor purification.
Solvents for Chromatography (e.g., Hexanes/Ethyl Acetate)Mobile PhaseAs neededFor purification.
Safety Precautions
  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.[18]

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Some Suzuki-Miyaura reactions can be exothermic. Monitor the reaction temperature, especially during scale-up.[19][20]

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1][21]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.[22]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[23]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 8 mL) via syringe.[23]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[23]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).[22][24]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[22] Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[22]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[22] Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[25]

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[26][27]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Insufficiently degassed solventsThoroughly degas all solvents by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Low reaction temperatureIncrease the reaction temperature.
Protodeborylation of Boronic Acid Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Products Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
Inappropriate ligandUse a ligand that promotes reductive elimination over other side reactions.

Conclusion

The Suzuki-Miyaura coupling with this compound is a robust and versatile method for the synthesis of a wide array of valuable biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably achieve high yields of the desired products. This guide provides a solid foundation for the successful implementation of this powerful synthetic transformation in both academic and industrial settings.

References

Preparation of 3-Methoxy-4-methylphenylboronic Acid Pinacol Ester: An In-Depth Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Boronic Esters

Arylboronic acids and their corresponding esters are foundational pillars in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility in forming carbon-carbon bonds has made them indispensable in the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The pinacol ester variant, in particular, offers enhanced stability to air and moisture and is generally more amenable to chromatographic purification compared to the corresponding boronic acid.[2] This application note provides a comprehensive guide to the synthesis of a valuable building block, 3-methoxy-4-methylphenylboronic acid pinacol ester, via the palladium-catalyzed Miyaura borylation. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and practical considerations.

Mechanistic Overview: The Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that facilitates the formation of a carbon-boron bond.[3] The reaction typically involves an aryl or vinyl halide, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base. The catalytic cycle, a nuanced dance of organometallic transformations, is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromo-2-methylanisole), forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to promote unwanted side reactions.[3] Potassium acetate (KOAc) is a commonly employed base that has proven effective in a wide range of Miyaura borylations.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This elegant catalytic process allows for the formation of the C-B bond under relatively mild conditions and with high functional group tolerance.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - 4-Bromo-2-methylanisole - Bis(pinacolato)diboron - Potassium Acetate - Pd(dppf)Cl₂ solvent Add Anhydrous Dioxane reagents->solvent inert Degas and place under Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat at 80-110 °C (Monitor by TLC/GC-MS) inert->heat cool Cool to Room Temperature heat->cool filter Filter through Celite® cool->filter concentrate Concentrate in vacuo filter->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound pinacol ester.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the Miyaura borylation of aryl bromides.[4] Researchers should optimize conditions as necessary for their specific setup and scale.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Eq.
4-Bromo-2-methylanisoleC₈H₉BrO201.061.01.0
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.21.2
Potassium Acetate (KOAc)CH₃COOK98.143.03.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.730.030.03
Anhydrous 1,4-DioxaneC₄H₈O₂88.11--

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylanisole (1.0 mmol, 201 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), potassium acetate (3.0 mmol, 294 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®. The filter cake is washed with additional ethyl acetate (2 x 10 mL).

  • Extraction: The combined organic filtrates are washed with water (2 x 20 mL) and brine (1 x 20 mL), then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound pinacol ester.[5][6]

Characterization of this compound Pinacol Ester

The structure of the final product should be confirmed by standard analytical techniques. Below are the predicted ¹H and ¹³C NMR chemical shifts.

Predicted NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 2H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃), 1.35 (s, 12H, C(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.0 (C-OCH₃), 136.0 (C-B), 130.0 (C-H), 128.0 (C-CH₃), 115.0 (C-H), 83.5 (C(CH₃)₂), 55.5 (OCH₃), 25.0 (C(CH₃)₂), 16.0 (Ar-CH₃).

Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal due to quadrupolar relaxation.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

Reagent Handling:

  • Bis(pinacolato)diboron: This reagent is a combustible solid and should be handled in a well-ventilated area, away from ignition sources.[7]

  • Palladium Catalysts (e.g., Pd(dppf)Cl₂): Palladium catalysts can be irritating to the skin, eyes, and respiratory tract.[9][10] Handle in a fume hood to avoid inhalation of dust.

  • 1,4-Dioxane: This solvent is a flammable liquid and a potential carcinogen. All manipulations should be performed in a fume hood.

Waste Disposal:

  • Palladium Waste: Due to its high value and potential environmental impact, palladium-containing waste should be collected and recycled.[11][12] Consult your institution's environmental health and safety guidelines for proper disposal procedures. Do not dispose of palladium waste in standard laboratory trash.

Conclusion

The Miyaura borylation provides a reliable and efficient method for the synthesis of this compound pinacol ester. By understanding the reaction mechanism, adhering to a carefully planned experimental protocol, and observing all necessary safety precautions, researchers can successfully prepare this valuable synthetic intermediate. The information and protocols provided in this application note are intended to serve as a comprehensive resource for scientists engaged in the synthesis of complex organic molecules.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3-Methoxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-Methoxy-4-methylphenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki coupling reactions. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low yields, specifically when using sterically hindered and electronically rich boronic acids like this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of this powerful C-C bond-forming reaction.

I. Understanding the Challenge: The Role of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2][3] However, the success of the reaction is highly dependent on the electronic and steric properties of the coupling partners.[4][5]

This compound presents a unique set of challenges:

  • Steric Hindrance: The ortho-methoxy group can sterically impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[6][7] This steric clash can significantly slow down the reaction rate and lead to lower yields.

  • Electronic Effects: The methoxy and methyl groups are both electron-donating, which increases the electron density on the phenyl ring. While electron-donating groups on the boronic acid are generally favorable for the Suzuki reaction, the combination with steric hindrance can complicate the reaction dynamics.[5]

The Suzuki Catalytic Cycle: A Quick Refresher

Understanding the catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Low yields often stem from issues within one or more of these steps.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura Catalytic Cycle

II. Troubleshooting Guide: Low Yields with this compound

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Problem Area 1: Low to No Product Formation

Q1: My reaction is giving very low (<10%) or no desired product. What are the first things I should check?

A1: Initial System Diagnostics

Before delving into complex optimization, it's crucial to verify the integrity of your basic reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8][9] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). A common technique is to evacuate and backfill the flask three to five times.[8][10]

  • Solvent and Reagent Quality: Use anhydrous, degassed solvents. Oxygen dissolved in solvents can poison the catalyst. Ensure your boronic acid, aryl halide, and base are pure and dry.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[8] Using a fresh batch or a more stable pre-catalyst can often solve the problem.[9]

  • Temperature Control: Ensure your reaction is being heated to the target temperature. An uncalibrated hot plate or poor thermal contact can lead to sluggish reactions. Many Suzuki couplings require temperatures between 80-110 °C to proceed efficiently.[8][11]

Q2: I've confirmed my basic setup is sound, but the yield is still poor. Could the steric hindrance of the ortho-methoxy group be the primary issue?

A2: Addressing Steric Hindrance

Yes, steric hindrance is a very likely culprit. The ortho-methoxy group can hinder the transmetalation step. Here’s how to counteract this:

  • Choice of Ligand: This is one of the most critical parameters for sterically demanding couplings.[6][7]

    • Bulky, Electron-Rich Monodentate Phosphines: Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are designed to facilitate couplings of sterically hindered substrates.[12][13] They create a bulky coordination sphere around the palladium, which can promote the reductive elimination step and stabilize the active catalytic species.

    • Bidentate Ligands: In some cases, bidentate ligands with a large bite angle, such as Xantphos, can be effective.[14]

  • Palladium Pre-catalyst: Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure the efficient in-situ generation of the active Pd(0) species, which is often more reliable than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[9]

Ligand_Selection cluster_problem Problem: Steric Hindrance cluster_solution Solution: Ligand Modification Problem Low Yield with This compound Ligand Switch to Bulky Monodentate Ligands Problem->Ligand Primary Strategy Examples e.g., XPhos, SPhos, RuPhos Ligand->Examples caption Fig. 2: Ligand Selection for Steric Hindrance

Caption: Ligand Selection for Steric Hindrance

Q3: I've tried a more suitable ligand, but my yield hasn't improved significantly. What other reaction parameters can I adjust?

A3: Optimizing the Reaction Environment

The choice of base and solvent system is critical for activating the boronic acid and facilitating the catalytic cycle.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[15][16]

    • Stronger, Non-Aqueous Bases: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (K₂CO₃).[15][17] Cs₂CO₃ is particularly useful due to its higher solubility in organic solvents.[15]

    • Fluoride Sources: In some cases, fluoride ions (from KF or CsF) can be effective activators of boronic acids.

  • Solvent System: The solvent must solubilize all components of the reaction and be stable at the required temperature.

    • Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are commonly used, often with a small amount of water to help dissolve the inorganic base.[11][18] For particularly difficult couplings, a higher boiling point solvent like DME might be beneficial.[13]

    • Biphasic vs. Anhydrous: While many Suzuki protocols use biphasic (organic/aqueous) systems, for substrates prone to side reactions, anhydrous conditions might be preferable.[8]

Parameter Standard Conditions Optimized for Hindered Substrates Rationale
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, KFStronger bases can more effectively activate the sterically hindered boronic acid for transmetalation.[15][17]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Toluene, Dioxane, THF, DMEAnhydrous conditions can minimize side reactions like protodeboronation.[8] Higher boiling point solvents allow for increased reaction temperatures.
Problem Area 2: Presence of Side Products

Q4: I'm seeing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?

A4: Minimizing Homocoupling

Homocoupling (R-B(OR)₂ + R-B(OR)₂) to form R-R is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1]

  • Thorough Degassing: As mentioned, rigorous exclusion of oxygen is the first line of defense.[1][9]

  • Controlled Addition of Boronic Acid: Sometimes, adding the boronic acid slowly via syringe pump to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[19]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can reduce the rate of homocoupling.[20][21] These esters are more stable and release the boronic acid more slowly under the reaction conditions.

Q5: My main impurity is the protodeboronated arene (the starting boronic acid with the B(OH)₂ group replaced by a hydrogen). What causes this and how can I stop it?

A5: Suppressing Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, and it's a major pathway for yield loss, especially with electron-rich boronic acids.[8][21]

  • Anhydrous Conditions: The most common proton source is water. Switching to a strictly anhydrous solvent and base system can significantly reduce this side reaction.[8]

  • Choice of Base: While a base is necessary, some can exacerbate protodeboronation. Using a milder base or a non-aqueous base can be beneficial.

  • Use of Boronic Esters: As with homocoupling, using more stable boronic esters (pinacol, MIDA, or trifluoroborate salts) can protect the C-B bond from premature cleavage.[8][20][22] These reagents are designed to be more stable under basic conditions.[20]

Side_Reactions cluster_side_products Common Side Products cluster_mitigation Mitigation Strategies Homocoupling Boronic Acid Homocoupling Degassing Rigorous Degassing Homocoupling->Degassing Prevents Oxidation BoronicEster Use Boronic Esters (e.g., Pinacol, MIDA) Homocoupling->BoronicEster Increases Stability Protodeboronation Protodeboronation Anhydrous Anhydrous Conditions Protodeboronation->Anhydrous Removes Proton Source Protodeboronation->BoronicEster Increases Stability caption Fig. 3: Strategies to Minimize Side Reactions

Caption: Strategies to Minimize Side Reactions

III. Experimental Protocols

General Protocol for Screening Ligands and Bases

This protocol provides a framework for systematically optimizing your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the aryl halide, this compound, palladium pre-catalyst, and base.

  • Seal the flask and evacuate and backfill with the inert gas three times.[8]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion

Successfully performing a Suzuki coupling with a challenging substrate like this compound requires a systematic approach to troubleshooting. By understanding the interplay of steric and electronic effects, and by carefully selecting the ligand, base, and solvent system, researchers can overcome low yields and minimize side reactions. The key is to address the slow transmetalation step caused by steric hindrance while simultaneously preventing common side reactions like protodeboronation and homocoupling.

References

Technical Support Center: Troubleshooting Side Reactions of 3-Methoxy-4-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Methoxy-4-methylphenylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into potential challenges, with a focus on identifying and mitigating common side reactions. The following content is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 2-methoxy-1-methylbenzene in my crude reaction mixture. What is happening and how can I prevent it?

A1: The formation of 2-methoxy-1-methylbenzene is a classic case of protodeboronation . This is a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.

Causality: this compound is particularly susceptible to protodeboronation due to the electron-donating nature of the methoxy and methyl groups. These groups increase the electron density on the aromatic ring, making the C-B bond more susceptible to cleavage by electrophilic protons. The presence of water or other protic impurities in your solvents or reagents can exacerbate this issue.

Troubleshooting Strategies:

  • Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and that reagents, particularly the base, are free from water. Using freshly distilled solvents and drying reagents in an oven or under vacuum can be beneficial.

  • Choice of Base: The choice of base is critical. While stronger bases can facilitate the formation of the active boronate species, they can also promote protodeboronation if not carefully selected. Consider using non-hydroxide bases like K₃PO₄ or CsF, which are known to minimize this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.

Q2: My main impurity is 3,3'-Dimethoxy-4,4'-dimethyl-1,1'-biphenyl. What is the source of this homocoupling product and how can I minimize its formation?

A2: The formation of 3,3'-Dimethoxy-4,4'-dimethyl-1,1'-biphenyl is due to the homocoupling of this compound. This occurs when two molecules of the boronic acid react with each other to form a symmetrical biaryl.

Causality: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst, particularly at higher temperatures or when the reaction is sluggish. The mechanism can involve either the oxidative addition of two boronic acid molecules to the palladium center or a reductive elimination from a diarylpalladium(II) intermediate.

Troubleshooting Strategies:

  • Thorough Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period before adding the catalyst.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling. However, a large excess should be avoided as it can lead to purification challenges.

  • Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different phosphine ligands or using a pre-formed palladium catalyst that is less susceptible to this side reaction.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture of Byproducts

You are performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but you observe low conversion of your starting material and a complex mixture of byproducts in your TLC or LC-MS analysis.

start Low Yield & Complex Byproducts check_reagents 1. Reagent Quality Check - Boronic Acid Purity - Aryl Halide Purity - Base Integrity start->check_reagents check_conditions 2. Reaction Condition Analysis - Degassing Efficiency - Solvent Anhydrous? - Temperature Control check_reagents->check_conditions analyze_byproducts 3. Byproduct Identification (LC-MS/GC-MS) - Protodeboronation Product? - Homocoupling Product? - Oxidation Products? check_conditions->analyze_byproducts optimize 4. Systematic Optimization - Screen Bases (K₃PO₄, CsF) - Screen Solvents (Toluene, Dioxane) - Screen Catalysts/Ligands analyze_byproducts->optimize

Caption: Systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

  • Verify Reagent Quality:

    • This compound: This compound can be prone to dehydration to form the corresponding boroxine. Confirm the purity of your boronic acid by NMR or melting point. If necessary, recrystallize the material.

    • Aryl Halide: Ensure the purity of your coupling partner. Impurities can inhibit the catalyst or introduce competing side reactions.

    • Base: Use a freshly opened or properly stored base. Carbonate and phosphate bases can be hygroscopic.

  • Optimize Reaction Conditions:

    • Degassing: As previously mentioned, thorough degassing is critical to prevent oxidative side reactions.

    • Solvent: Ensure your solvent is truly anhydrous. Using a solvent from a freshly opened bottle or one that has been passed through a solvent purification system is recommended.

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Analyze Byproducts:

    • Use LC-MS or GC-MS to identify the major byproducts. Knowing the identity of these impurities will provide valuable clues about the dominant side reactions (protodeboronation, homocoupling, etc.).

  • Systematic Re-optimization:

    • If protodeboronation is the main issue, switch to a milder, non-hydroxide base like K₃PO₄.

    • If homocoupling is prevalent, ensure rigorous degassing and consider a different palladium source or ligand.

    • The choice of solvent can also influence the reaction outcome. Toluene, dioxane, and DMF are common choices, and it may be necessary to screen them to find the optimal one for your specific substrate combination.

Issue 2: Formation of Phenolic Impurities

You have identified 3-methoxy-4-methylphenol as a significant byproduct in your reaction.

The formation of 3-methoxy-4-methylphenol is likely due to the oxidation of the boronic acid. This can occur if oxygen is present in the reaction mixture, and it can be facilitated by the palladium catalyst.

boronic_acid This compound phenol 3-Methoxy-4-methylphenol boronic_acid->phenol Oxidation oxygen O₂ (Trace) oxygen->phenol catalyst Pd Catalyst catalyst->phenol

Caption: Oxidation of boronic acid to a phenolic byproduct.

StrategyRationale
Rigorous Degassing Minimizes the presence of oxygen, the primary oxidant.
Use of High-Purity Inert Gas Ensures that the inert atmosphere is not contaminated with oxygen.
Addition of Antioxidants In some cases, the addition of a small amount of an antioxidant like BHT can suppress oxidative side reactions. However, this should be used with caution as it can potentially interfere with the desired reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and degas the mixture by bubbling argon through it for 20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) in anhydrous toluene (1 mL) under argon.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Technical Support Center: Optimizing Catalyst Loading for 3-Methoxy-4-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in Suzuki-Miyaura coupling reactions involving 3-Methoxy-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only troubleshoot effectively but also proactively design more robust and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1] However, for highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, significantly lower loadings, sometimes as low as 0.001 mol%, can achieve excellent yields.[1][2] For initial experiments with this compound, a good starting range is 1-2 mol% of the palladium precatalyst. This provides a balance between reaction efficiency and cost-effectiveness.

Q2: How does the choice of ligand affect the optimal catalyst loading?

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can significantly enhance the catalyst's activity.[4][5] This increased activity often allows for a reduction in catalyst loading while maintaining high reaction rates and yields.[6] Conversely, less activating ligands like triphenylphosphine may necessitate higher catalyst loadings to achieve the same outcome.[7]

Q3: My reaction is sluggish or stalls. Should I simply increase the catalyst loading?

While insufficient catalyst can lead to a sluggish reaction, it's not always the root cause.[1] Before increasing the catalyst loading, consider other factors such as:

  • Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst.[4][8] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.[9]

  • Base Strength and Solubility: The base is crucial for the transmetalation step.[10] An inappropriate or poorly soluble base can hinder the reaction. Consider switching to a different base like K₃PO₄ or Cs₂CO₃, which often perform well in these couplings.[9]

  • Temperature: The reaction may require more thermal energy to overcome the activation barrier. A modest increase in temperature can sometimes be more effective than increasing catalyst loading.[9]

Q4: Can using too much catalyst be detrimental to the reaction?

Yes, excessively high catalyst loading can lead to several issues. It can promote the formation of palladium black, which is an inactive, agglomerated form of the catalyst, thereby reducing the concentration of the active catalytic species.[8] High catalyst concentrations can also sometimes increase the rate of side reactions, such as the homocoupling of the boronic acid.[1] From a practical standpoint, it also increases the cost of the reaction and the burden of removing residual palladium from the final product.[1]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Recommended Solutions
Low to No Yield 1. Inactive Catalyst: The palladium precatalyst or ligand may have degraded due to improper storage or handling.[4][9] 2. Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[4] 3. Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to facilitate transmetalation.[10]1. Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere.[9] 2. Thoroughly degas all solvents and ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[9] 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[9]
Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion within a reasonable timeframe.[1] 2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[11] 3. Protodeboronation: The boronic acid may be decomposing, especially in the presence of strong bases and water.[4][12]1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). 2. Ensure rigorous inert conditions. Consider using a more robust ligand that protects the palladium center. 3. Use a milder base and consider anhydrous conditions. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13]
Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12] 2. High Catalyst Loading: In some cases, excessive catalyst can increase the rate of side reactions.[1] 3. Inefficient Transmetalation: A slow transmetalation step can allow for competing side reactions to occur.1. Rigorously exclude oxygen from the reaction. 2. Optimize the catalyst loading to the minimum effective amount. 3. Choose a ligand that accelerates the transmetalation step. The choice of base is also critical here.[10]
Formation of Palladium Black 1. Catalyst Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, especially at higher temperatures or concentrations.[8] 2. Ligand Degradation: The phosphine ligand may be oxidizing, leaving the palladium center unprotected.1. Use the minimum effective catalyst loading. Ensure efficient stirring to maintain homogeneity. 2. Use fresh, high-purity ligands and maintain a strict inert atmosphere.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. It is intended to be a foundation for further optimization.

Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv)

  • Phosphine ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, this compound, and the base under an inert atmosphere (argon or nitrogen).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16][17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The following diagram illustrates the key steps involved.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Catalyst Loading vs. Outcome

The following table summarizes the expected outcomes at different catalyst loading ranges for a typical Suzuki-Miyaura reaction. These are general guidelines, and the optimal loading will be substrate-dependent.

Catalyst Loading (mol%)Expected Reaction RatePotential for Incomplete ConversionRisk of Side Reactions/DecompositionRelative Cost
< 0.1 Slow to ModerateHighLowVery Low
0.1 - 1.0 Moderate to FastModerateLow to ModerateLow
1.0 - 5.0 FastLowModerateModerate to High
> 5.0 Very FastVery LowHighHigh

This technical guide provides a comprehensive framework for optimizing catalyst loading in Suzuki-Miyaura reactions with this compound. By understanding the interplay between the catalyst, ligand, base, and reaction conditions, researchers can effectively troubleshoot issues and develop efficient and robust synthetic methods.

References

Technical Support Center: Purification of Products from 3-Methoxy-4-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-methoxy-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and solutions to common purification hurdles. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your purification workflows.

Section 1: Understanding the Core Challenges

Reactions utilizing this compound, most commonly the Suzuki-Miyaura cross-coupling, are powerful tools for creating carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules.[1][2] However, the very nature of the reagents and the catalytic cycle can introduce a predictable yet challenging array of impurities.[3][4] Successful purification hinges on understanding the physicochemical properties of not only your desired product but also these common contaminants.

The primary impurities often encountered include:

  • Unreacted this compound: Due to its acidic nature, this is often the easiest to remove.

  • Homocoupled Dimer (3,3'-Dimethoxy-4,4'-dimethyl-1,1'-biphenyl): A common byproduct formed from the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[3][5][6]

  • Protodeboronated Starting Material (2-Methoxy-4-methylanisole): The boronic acid group is replaced by a hydrogen atom, a side reaction known as protodeboronation.[3][4]

  • Residual Palladium Catalyst and Ligands: These can be particularly troublesome, sometimes requiring specialized scavenging techniques.

  • Unreacted Coupling Partner (Aryl Halide/Triflate): Its properties will dictate the ease of separation.

The key to an efficient purification strategy lies in a systematic approach that leverages the distinct chemical properties of each of these species.

Section 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My NMR shows a significant amount of a symmetrical biaryl impurity that I suspect is the homocoupled dimer. How can I prevent its formation and remove it from my product?

Answer:

The formation of the homocoupled dimer, 3,3'-dimethoxy-4,4'-dimethyl-1,1'-biphenyl, is a classic issue in Suzuki-Miyaura couplings and is primarily driven by palladium(II) species and the presence of oxygen.[3][6]

Prevention is the first line of defense:

  • Rigorous Degassing: Before adding your palladium catalyst, ensure your reaction mixture (solvents and reagents) is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes).[5][7] Subsurface sparging with nitrogen is particularly effective.[5]

  • Use of a Pd(0) Source: While many protocols use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes minimize the initial concentration of Pd(II) species that drive homocoupling.

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress the formation of the homocoupling dimer.[5]

Removal Strategies:

The homocoupled dimer is typically non-polar and may have similar chromatographic behavior to your desired biaryl product, making separation challenging.

  • Column Chromatography: A careful choice of solvent system is critical. Often, a non-polar solvent system like a gradient of ethyl acetate in hexanes or dichloromethane in hexanes can achieve separation.[8][9] If co-elution is a persistent issue, consider switching to a different solvent system, for example, toluene/ethyl acetate or exploring different stationary phases.

  • Recrystallization: This is often the most effective method if your desired product is a solid.[10][11] The difference in solubility and crystal lattice energy between your product and the symmetrical dimer can be exploited.

    • Solvent Screening: Test a variety of solvent systems. A good starting point is a binary mixture, such as hexanes/methanol or hexanes/ethyl acetate, where one solvent is a good solvent for your product and the other is a poor solvent.[10]

Question 2: I'm struggling to remove the unreacted this compound. It streaks badly on my TLC plate and seems to follow my product through chromatography.

Answer:

This is a common problem, but fortunately, it has a straightforward solution based on the acidic nature of the boronic acid group.

The Primary Solution: Liquid-Liquid Extraction

The most effective way to remove boronic acids is through a basic aqueous wash during your reaction workup.[12]

Step-by-Step Protocol for Basic Extraction:

  • After quenching your reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[12] The basic aqueous solution will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.

  • Repeat the basic wash two to three times to ensure complete removal.

  • Finally, wash the organic layer with brine to remove any remaining aqueous base, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

This procedure should remove the vast majority of the boronic acid before you even attempt chromatography. If trace amounts remain, they can often be removed with a standard silica gel column.

Workflow for Boronic Acid Removal

start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash Wash with 1M NaOH (aq) (2-3 times) dilute->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic Contains Product aqueous Aqueous Layer (Boronate Salt Impurity) separate->aqueous Contains Impurity brine Wash with Brine organic->brine dry Dry (Na₂SO₄) & Concentrate brine->dry purified Product Ready for Chromatography/Recrystallization dry->purified

Caption: Basic extraction workflow for removing boronic acid impurities.

Question 3: My product and the unreacted aryl bromide starting material have very similar Rf values and co-elute during column chromatography. What are my options?

Answer:

Co-elution of compounds with similar polarity is a frequent challenge in purification.[8] Here is a hierarchy of techniques to try:

  • Optimize Column Chromatography:

    • Change Solvent System: This is the first and easiest variable to change. If a standard hexane/ethyl acetate system fails, try other combinations like dichloromethane/methanol or toluene/ethyl acetate.[8][12] Sometimes adding a small amount of a third solvent can improve separation.

    • Decrease the Rf: Run the column with a less polar eluent. A lower Rf value (e.g., 0.1-0.2) increases the interaction with the silica gel and can enhance separation, although it will require more solvent.[8]

    • Use a Larger Column: A longer and wider column provides more surface area for separation.[8]

  • Recrystallization: If your product is a solid, this can be a highly effective method to separate it from a liquid or more soluble aryl bromide impurity.[9][11]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (HPLC) can provide high-resolution separation.

  • Chemical Modification (as a last resort): If the aryl bromide has a functional group that your product lacks (or vice versa), you could selectively react the impurity to drastically change its polarity. For example, if the aryl bromide has a free amine or alcohol, it could be acylated to make it much more polar. This is an advanced technique and should be approached with caution.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to remove residual palladium from my final product?

    • A1: Often, a significant portion of the palladium catalyst can be removed by filtering the crude reaction mixture through a plug of Celite or silica gel before concentration.[10] For trace amounts in the final product, specialized silica-based metal scavengers (e.g., SiliaMetS® Thiol) or treatment with activated carbon can be effective.

  • Q2: My this compound is old. Could this be causing issues with my reaction and purification?

    • A2: Yes, absolutely. Boronic acids can degrade over time, particularly through dehydration to form boroxine anhydrides or through protodeboronation. Using old or poor-quality boronic acid can lead to lower yields and the introduction of unexpected impurities, complicating purification. It is always recommended to use high-quality reagents.

  • Q3: Can I use a boronate ester (like the pinacol ester) of this compound instead? Does this help with purification?

    • A3: Yes, using a boronate ester, such as the neopentyl glycol or pinacol (BPin) ester, is a common strategy.[13] These esters are often more stable and easier to handle than the corresponding boronic acids.[3] While this can improve the reaction itself, it can introduce its own purification challenges, namely the removal of the diol byproduct (e.g., pinacol).[14] Pinacol can sometimes be removed by trituration with a non-polar solvent like hexanes.[14]

  • Q4: What are some recommended solvent systems for column chromatography of biaryl products from this boronic acid?

    • A4: The ideal solvent system is highly dependent on the specific product's polarity. However, a good starting point for many biaryl compounds is a gradient elution with a mixture of a non-polar and a moderately polar solvent.

Solvent System CombinationPolarityCommon Applications
Hexanes / Ethyl AcetateLow to MediumThe most common starting point for a wide range of biaryl products.
Hexanes / DichloromethaneLowGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighUseful for more polar products containing, for example, hydroxyl or amine groups.[12]
Toluene / Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic/ester mixtures.

Section 4: Summary and Best Practices

Decision Tree for Purification Strategy

start Crude Product Analysis (TLC, NMR) q1 Is Boronic Acid Present? start->q1 a1_yes Perform Basic Wash (1M NaOH aq.) q1->a1_yes Yes a1_no Proceed to Next Step q1->a1_no No q2 Is Homocoupled Dimer Present? a1_yes->q2 a1_no->q2 a2_yes Optimize Chromatography & Consider Recrystallization q2->a2_yes Yes a2_no Proceed to Next Step q2->a2_no No q3 Is Product Solid? a2_yes->q3 a2_no->q3 a3_yes Attempt Recrystallization as Primary Method q3->a3_yes Yes a3_no Use Column Chromatography q3->a3_no No final Pure Product a3_yes->final a3_no->final

Caption: A decision-making workflow for purifying products from Suzuki-Miyaura reactions.

  • Analyze Before You Purify: Always take a crude NMR or LC-MS of your reaction mixture to identify the major impurities. This knowledge will guide your purification strategy.

  • Don't Skip the Wash: A simple aqueous basic wash is the most powerful tool for removing acidic boronic acid impurities.

  • Degas Rigorously: The best way to deal with the homocoupling impurity is to prevent its formation in the first place.

  • Be Systematic with Chromatography: If the first solvent system doesn't work, don't just increase the polarity. Try systems with different chemical properties to alter selectivity.

  • Embrace Recrystallization: For solid products, recrystallization is often superior to chromatography for achieving high purity, especially on a larger scale.

By combining a theoretical understanding of common side reactions with these practical troubleshooting steps, you can significantly streamline the purification of products from reactions involving this compound.

References

Technical Support Center: 3-Methoxy-4-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3-Methoxy-4-methylphenylboronic acid, with a specific focus on preventing the common side reaction of homocoupling during cross-coupling experiments. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem when using this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of the same boronic acid, in this case, this compound, react to form a symmetrical biaryl. In the context of a Suzuki-Miyaura cross-coupling reaction, where the goal is to form a C-C bond between the boronic acid and an aryl halide, homocoupling leads to the formation of a dimeric byproduct (3,3'-Dimethoxy-4,4'-dimethylbiphenyl). This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.

Q2: What is the primary cause of homocoupling of arylboronic acids?

A2: The primary driver for the palladium-catalyzed homocoupling of arylboronic acids is the presence of oxygen.[1][2][3][4][5] The reaction mechanism involves the formation of a palladium-peroxo complex from the reaction of the Pd(0) catalyst with dissolved dioxygen.[1][2][3] This peroxo complex then reacts with the arylboronic acid, initiating a catalytic cycle that ultimately leads to the formation of the homocoupled product.[1][2][3] Therefore, reactions not conducted under strictly oxygen-free conditions are prone to this side reaction.[1][3]

Q3: Are there other factors that can promote the homocoupling of this compound?

A3: Yes, beyond the presence of oxygen, other factors can influence the extent of homocoupling. These include:

  • Palladium(II) concentration: A stoichiometric reaction between Pd(II) and the boronic acid can lead to the formation of the symmetrical biaryl and Pd(0).[6] Minimizing the concentration of free Pd(II) is therefore crucial.

  • Reaction Temperature: While higher temperatures can accelerate the desired cross-coupling, they can also increase the rate of side reactions, including homocoupling. Some homocoupling reactions can proceed at ambient temperature in the presence of air.[5]

  • Base: The choice and amount of base can play a role, although its effect is often intertwined with other reaction parameters.[7]

  • Electron-deficient arylboronic acids: While this compound is electron-rich, it's worth noting that electron-deficient arylboronic acids can be more prone to homocoupling through alternative mechanisms.[8]

Troubleshooting Guide: Prevention of Homocoupling

This section provides a systematic approach to minimizing and preventing the homocoupling of this compound in your cross-coupling reactions.

Issue: Significant formation of the homocoupled byproduct (3,3'-Dimethoxy-4,4'-dimethylbiphenyl) is observed.

Root Cause Analysis and Corrective Actions:

The formation of the homocoupled dimer is a clear indication that the reaction conditions are favoring this undesired pathway. The following troubleshooting steps are designed to suppress the homocoupling reaction and maximize the yield of your desired cross-coupled product.

Competing Reaction Pathways: Cross-Coupling vs. Homocoupling

G A Pd(0) B Ar-Pd(II)-X (Oxidative Addition Product) A->B Oxidative Addition G Pd(0) C Ar-Pd(II)-Ar' B->C Transmetalation D Ar-Ar' (Cross-Coupled Product) C->D Reductive Elimination E Ar'-B(OH)2 (this compound) E->C F Ar-X (Aryl Halide) F->B H (η²-O₂)PdL₂ (Palladium Peroxo Complex) G->H I Adduct with Ar'-B(OH)2 H->I J trans-Ar'-Pd(OH)L₂ I->J K trans-Ar'-Pd-Ar'L₂ J->K Transmetalation L Ar'-Ar' (Homocoupled Product) K->L Reductive Elimination M O₂ M->H N Ar'-B(OH)2 N->I N->J

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Experimental Protocols for Homocoupling Prevention

Protocol 1: Rigorous Exclusion of Oxygen

The most critical step in preventing homocoupling is the thorough removal of dissolved oxygen from the reaction mixture.

Step-by-Step Methodology:

  • Solvent Degassing: Before use, degas the reaction solvent(s) by subjecting them to at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[8][9]

  • Inert Atmosphere: Assemble your reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of an inert gas.

  • Reactant Addition: Add all solid reagents (aryl halide, base, and palladium catalyst/ligand) to the reaction flask under a positive flow of inert gas.

  • Solvent and Boronic Acid Addition: Add the degassed solvent and a solution of this compound via a syringe or cannula under a continuous inert atmosphere.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the entire course of the reaction, including heating and cooling phases.

Protocol 2: Catalyst and Ligand Selection

The choice of catalyst and ligand can significantly influence the relative rates of cross-coupling and homocoupling.

Recommendations:

  • Electron-rich and Bulky Ligands: Employing bulky, electron-donating phosphine ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[8]

  • Palladium on Carbon (Pd/C): In some cases, using a heterogeneous catalyst like 5% Pd on carbon has been shown to reduce the amount of homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[6]

Protocol 3: Addition of a Mild Reducing Agent

The presence of Pd(II) species can initiate homocoupling. The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.

Procedure:

  • Potassium Formate: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired oxidative addition product.[6][10] A typical loading would be in the range of 1.1 to 1.5 equivalents relative to the palladium catalyst.

Protocol 4: Order of Reagent Addition

The timing of the addition of the boronic acid can be crucial.

Alternative Procedure:

  • Pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide for a short period (e.g., 10 minutes at 60-80°C) under an inert atmosphere.[5]

  • After this pre-heating step, add the this compound to the reaction mixture. This can help to ensure that the oxidative addition of the aryl halide to the Pd(0) catalyst occurs efficiently before the boronic acid is introduced, thereby minimizing the opportunity for homocoupling.

Data Summary: Key Parameters for Homocoupling Prevention

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents the formation of the palladium-peroxo complex, a key intermediate in the homocoupling pathway.[1][3][5]
Solvent Thoroughly degassedRemoves dissolved oxygen, which is a primary reactant in the homocoupling mechanism.[5][8]
Catalyst Pd(0) source with bulky, electron-donating ligands (e.g., SPhos) or heterogeneous Pd/C.Promotes the desired cross-coupling over homocoupling.[6][8]
Additives Mild reducing agent (e.g., potassium formate)Minimizes the concentration of Pd(II) species that can lead to homocoupling.[6][10]
Procedure Pre-heating of other reagents before boronic acid additionCan favor the oxidative addition step of the cross-coupling cycle.[5]

Analytical Methods for Detecting Homocoupling

To effectively troubleshoot and optimize your reaction, it is essential to accurately detect and quantify the homocoupled byproduct.

  • Thin-Layer Chromatography (TLC): The homocoupled product will likely have a different polarity compared to the starting materials and the desired product, often appearing as a less polar spot.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of the reaction mixture, allowing for accurate quantification of both the desired product and the homocoupled byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the symmetrical homocoupled product and to determine its purity.

By implementing these preventative measures and utilizing appropriate analytical techniques, you can significantly reduce the incidence of homocoupling and achieve higher yields and purity in your cross-coupling reactions involving this compound.

References

Technical Support Center: Improving Reaction Times for 3-Methoxy-4-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 3-Methoxy-4-methylphenylboronic acid. Our goal is to provide actionable, in-depth solutions to common challenges, particularly slow reaction times, to enhance the efficiency and success of your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and reactivity of this compound.

Q1: What are the key characteristics of this compound that influence its reactivity in Suzuki couplings?

This compound possesses two key substituents on the phenyl ring: a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position. Both are electron-donating groups, which enrich the phenyl ring with electron density. This electronic character is the primary factor influencing its behavior in the Suzuki-Miyaura catalytic cycle.[1] While this enhanced nucleophilicity can be advantageous, it can also contribute to challenges, such as a potentially slower oxidative addition step if the aryl halide coupling partner is also electron-rich.[2][3] The compound is a solid that is slightly soluble in water and is best stored under an inert atmosphere at 2-8°C to maintain its integrity.[4]

Q2: Why might my reaction with this electron-rich boronic acid be slower than expected?

A sluggish reaction involving an electron-rich boronic acid often points to a bottleneck in the catalytic cycle.[5] The most common culprits are:

  • Slow Oxidative Addition: If your aryl halide partner is also electron-rich (e.g., a bromoanisole derivative), the initial oxidative addition of the palladium(0) catalyst to the C-X bond can be slow. This is often the rate-limiting step in such cases.[3]

  • Suboptimal Catalyst System: The classic Pd(PPh₃)₄ catalyst may not be active enough for challenging couplings. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often required to accelerate the reaction.[6][7]

  • Inefficient Transmetalation: While the boronic acid is electron-rich, the transmetalation step still requires effective activation by a base. An inappropriate choice of base or solvent can hinder this crucial step.[8]

Q3: What is protodeboronation, and is it a significant concern for this substrate?

Protodeboronation is a common side reaction in Suzuki couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[9][10] This process is often promoted by aqueous basic conditions. While electron-donating groups can sometimes stabilize the C-B bond compared to electron-withdrawing groups, protodeboronation remains a potential pathway for yield loss, especially during prolonged reaction times or at elevated temperatures.[10] Minimizing water content or selecting milder bases can help mitigate this issue.[6]

Section 2: Troubleshooting Guide: From Slow Reactions to High Yields

This section provides in-depth solutions to specific experimental problems.

Q4: My reaction is sluggish or stalls with unreacted starting material. How can I systematically improve the reaction rate?

When a reaction fails to reach completion, a systematic optimization is necessary. The key parameters to investigate are the catalyst system, base, solvent, and temperature.

  • Re-evaluate the Catalyst and Ligand: This is the most critical factor. For an electron-rich boronic acid coupled with a potentially challenging electrophile, a highly active catalyst is paramount.

    • Switch to a Buchwald Ligand: Move away from triphenylphosphine (PPh₃) to more electron-rich and bulky biarylphosphine ligands like SPhos or XPhos.[6] These ligands promote both a faster oxidative addition and a more efficient reductive elimination, accelerating the overall catalytic turnover.[2]

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available pre-catalyst (e.g., SPhos Pd G3). These are often more stable and provide a more reliable concentration of the active catalyst.[7]

    • Increase Catalyst Loading: As a direct approach, incrementally increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion, although this should be a secondary strategy to choosing the right ligand.[6]

  • Optimize the Base: The base activates the boronic acid for transmetalation.[8]

    • A stronger base does not always mean a faster reaction and can promote side reactions. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong hydroxides.[6] K₃PO₄ is an excellent starting point for many systems.

  • Adjust Temperature and Solvent:

    • Increase Temperature: If the catalyst and substrates are thermally stable, increasing the temperature in 10-20°C increments can significantly boost the reaction rate. Many challenging couplings are run at temperatures between 80-110°C.[11]

    • Solvent Screen: The solvent impacts the solubility of all components. Common choices include toluene, 1,4-dioxane, or a mixture of THF and water.[6] If solubility is an issue, a higher boiling point, polar aprotic solvent like DMF could be considered, but be mindful of potential side reactions.

Q5: I'm observing significant side products, primarily homocoupling and protodeboronation. What are the best strategies to minimize these?

Side product formation directly consumes your starting materials and complicates purification.

  • To Minimize Homocoupling (Boronic Acid Dimer):

    • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[10] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[6]

    • Controlled Addition: In some cases, slowly adding the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[6]

  • To Minimize Protodeboronation:

    • Use a Milder Base: As mentioned, strong bases in aqueous media can accelerate C-B bond cleavage. Switching to K₃PO₄ or Cs₂CO₃ is a good first step.[10]

    • Consider Anhydrous Conditions: While many protocols use aqueous bases, switching to anhydrous solvents with a base like anhydrous, finely powdered K₃PO₄ can reduce the availability of protons, thereby suppressing protodeboronation.[6]

    • Use a Boronic Ester: If protodeboronation is persistent, convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are generally more robust and less prone to premature decomposition.[12][13]

Q6: How do I select the optimal Palladium catalyst and ligand combination for this specific boronic acid?

The choice should be guided by the electronic nature of your coupling partners. Since this compound is electron-rich, the ligand should be selected to facilitate the potentially challenging steps of the catalytic cycle.

  • For Electron-Neutral or Electron-Poor Aryl Halides: The reaction is generally favorable. A ligand like SPhos or XPhos provides a good balance of activity and stability.

  • For Electron-Rich Aryl Halides: This is a challenging coupling, as both partners resist the oxidative addition step. A highly electron-rich and bulky ligand from the Buchwald family, such as RuPhos or BrettPhos , is often required to achieve reasonable reaction times.

  • For Sterically Hindered Substrates: If either coupling partner has significant steric bulk near the reaction center, a ligand with a large cone angle, like XPhos , is beneficial as it promotes the final reductive elimination step.[14]

Q7: What is the role of the base, and how do I choose the right one for my system?

The base is not merely a spectator; it is essential for the transmetalation step.[8] It coordinates to the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which can then efficiently transfer its aryl group to the palladium center.[15]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used. Cs₂CO₃ is more soluble in organic solvents and often effective in difficult couplings.[8]

  • Phosphates (K₃PO₄): This is an excellent all-around choice, particularly for substrates sensitive to stronger bases or prone to protodeboronation. It is effective without being overly harsh.[6]

  • Hydroxides (NaOH, KOH): These are very strong bases and should be used with caution, as they can promote side reactions, especially with base-sensitive functional groups.[16]

  • Fluorides (KF, CsF): Fluoride ions can also form a highly nucleophilic fluoroborate species, driving transmetalation. They are often used under anhydrous conditions.

The optimal choice is highly dependent on the specific substrates and solvent system. A screening of bases is often a worthwhile empirical step in optimization.[8]

Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a High-Turnover Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide using a modern catalyst system.

1. Reagent Preparation:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

2. Degassing and Solvent Addition:

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add degassed solvent (e.g., 1,4-dioxane, 5 mL).

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Ligands for Electron-Rich Systems
LigandStructure TypeKey AdvantagesCommon Applications
PPh₃ Monodentate PhosphineInexpensive, traditionalSimple, unhindered couplings; often slow for challenging substrates.
SPhos Buchwald BiarylphosphineHigh activity, good thermal stability. Accelerates oxidative addition.General purpose for electron-rich systems.[6]
XPhos Buchwald BiarylphosphineVery bulky and electron-rich. Excellent for sterically hindered substrates.Couples sterically demanding partners, aryl chlorides.[6]
dppf Bidentate FerroceneGood for preventing β-hydride elimination in certain systems.Often used in couplings involving sp³ centers.
Table 2: Guide to Base and Solvent Selection
BaseStrengthCommon SolventsNotes
K₃PO₄ ModerateDioxane, Toluene, THF/H₂OExcellent general-purpose base; good for minimizing protodeboronation.[6][8]
Cs₂CO₃ ModerateDioxane, Toluene, DMFHigher solubility in organic solvents can be advantageous for difficult couplings.[8]
K₂CO₃ ModerateToluene/H₂O, DMFA common and cost-effective choice, often used in aqueous mixtures.[8][17]
KOH StrongToluene/H₂O, Dioxane/H₂OUse with caution; high basicity can degrade sensitive functional groups.[8]
Section 4: Mechanistic Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_OA Oxidative Addition Pd0->label_OA OxAdd [Ar¹-Pd(II)L₂-X] (Oxidative Addition) label_TM Transmetalation OxAdd->label_TM Transmetalation [Ar¹-Pd(II)L₂-Ar²] (Transmetalation) label_RE Reductive Elimination Transmetalation->label_RE RedElim Ar¹-Ar² (Product) RedElim->Pd0 Catalyst Regeneration label_OA->OxAdd Ar¹-X label_TM->Transmetalation Ar²-B(OH)₂ + Base label_RE->RedElim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Diagram 2: Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow Troubleshooting Workflow for Sluggish Couplings start Reaction is Slow or Stalled check_catalyst Is the catalyst system optimal? (e.g., using PPh₃) start->check_catalyst upgrade_ligand Action: Switch to a Buchwald Ligand (e.g., SPhos, XPhos) and use a pre-catalyst. check_catalyst->upgrade_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes upgrade_ligand->check_temp increase_temp Action: Increase temperature in 10-20°C increments. check_temp->increase_temp No check_base Is the base/solvent combination correct? check_temp->check_base Yes increase_temp->check_base screen_base Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and consider anhydrous vs. aqueous conditions. check_base->screen_base No success Reaction Improved check_base->success Yes screen_base->success

Caption: A decision-making workflow for addressing slow Suzuki-Miyaura couplings.

Section 5: References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7028–7038. Retrieved from --INVALID-LINK--

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(8), 5547–5553. Retrieved from --INVALID-LINK--

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 474–482. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-Methylphenylboronic acid. Retrieved from --INVALID-LINK--

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from --INVALID-LINK--

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • Szychowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2305–2314. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2011). Safety Data Sheet - 4-Methylphenylboronic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from --INVALID-LINK--

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from --INVALID-LINK--

References

Technical Support Center: Anhydrous Suzuki Coupling of 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on protocols requiring anhydrous conditions for substrates such as 3-methoxy-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness. Every recommendation is designed to be part of a self-validating system, supported by authoritative references to ensure the integrity of your work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when performing anhydrous Suzuki couplings with this compound.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yields in an anhydrous Suzuki coupling are often multifactorial. A systematic approach to troubleshooting is critical.

Initial Checks:

  • Integrity of the Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly susceptible to deactivation by oxygen.[1] Inadequate purging of the reaction vessel is a common oversight.

  • Purity and Anhydrous State of Reagents and Solvents: Residual water can interfere with the catalytic cycle and promote unwanted side reactions.[1][2]

  • Catalyst and Ligand Viability: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under strictly inert conditions.[1]

In-Depth Troubleshooting Workflow:

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// Edges Start -> Check_Inert; Check_Inert -> Problem_Identified [label="Issue Found"]; Check_Inert -> Check_Reagents [label="OK"]; Check_Reagents -> Problem_Identified [label="Issue Found"]; Check_Reagents -> Check_Catalyst [label="OK"]; Check_Catalyst -> Problem_Identified [label="Issue Found"]; Check_Catalyst -> No_Improvement [label="OK"]; No_Improvement -> Optimize_Base; Optimize_Base -> Optimize_Ligand; Optimize_Ligand -> Optimize_Temp; Optimize_Temp -> Final_Success; } dot Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing significant formation of a homocoupled by-product from my boronic acid. How can this be minimized?

Homocoupling of this compound is a common side reaction, often exacerbated by the presence of oxygen.

Causality: Oxygen can promote the oxidative homocoupling of boronic acids. Furthermore, certain palladium catalyst systems can facilitate this undesired pathway.

Mitigation Strategies:

  • Rigorous Deoxygenation: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen). A common method is to bubble the inert gas through the solvent for 15-30 minutes prior to adding the catalyst.[3]

  • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.

  • Catalyst and Ligand Choice: Some ligand systems are more prone to promoting homocoupling. If the problem persists, consider screening alternative phosphine ligands.

Q3: My reaction stalls before completion, even with extended reaction times. What could be causing catalyst deactivation?

Catalyst deactivation is a frequent cause of incomplete reactions.[4] Understanding the potential deactivation pathways is key to prevention.

Primary Causes of Deactivation:

  • Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or lead to the formation of palladium black.[1][5]

  • Water: While some Suzuki reactions benefit from aqueous conditions, in a strictly anhydrous protocol, even trace water can lead to catalyst decomposition or the formation of inactive palladium hydroxides.[2]

  • High Temperatures: Excessive heat can lead to the agglomeration of the palladium catalyst into inactive palladium black.[1]

  • Impurities: Impurities in reagents or solvents can sometimes poison the catalyst.

Preventative Measures:

ParameterRecommended ActionRationale
Atmosphere Use Schlenk line techniques or a glovebox.[6][7]To rigorously exclude oxygen and moisture.
Solvents Use freshly dried, degassed solvents.[1][8]To minimize water content and dissolved oxygen.
Temperature Do not exceed the recommended reaction temperature.To prevent thermal decomposition of the catalyst.[1]
Reagents Use high-purity reagents.To avoid introducing catalyst poisons.

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// Nodes for the deactivation pathway Water [label="H₂O", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivation [label="Catalyst\nDecomposition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges for the main cycle Pd0 -> OxAdd [label=" + R-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label=" + R'-B(OR)₂"]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Regeneration"];

// Edges for the deactivation pathway Pd0 -> Deactivation [color="#EA4335", style=dashed]; Water -> Deactivation [color="#EA4335", style=dashed, label=" Trace H₂O can\n promote decomposition"]; Deactivation -> Pd_Black [color="#EA4335"];

} dot Caption: The Suzuki catalytic cycle and a potential deactivation pathway promoted by water.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions specifically recommended for some Suzuki reactions, like with this compound?

While many Suzuki couplings are robust in the presence of water, anhydrous conditions are preferred in specific scenarios:[9]

  • Substrate Stability: Some boronic acids or their derivatives are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) in the presence of water, which reduces the amount of active nucleophile available for cross-coupling.[1][2]

  • Homogeneous Conditions: Achieving a truly homogeneous reaction can be easier under anhydrous conditions with specific base/solvent systems. Heterogeneous reactions can sometimes lead to reproducibility issues.[2] A notable development is the use of potassium trimethylsilanolate (TMSOK) as a soluble base in aprotic solvents, which promotes a homogeneous, anhydrous Suzuki-Miyaura reaction.[2][10]

  • Sensitive Functional Groups: If either the boronic acid or the coupling partner contains water-sensitive functional groups (e.g., certain esters or protecting groups), anhydrous conditions are mandatory to prevent their degradation.

Q2: What is the best way to dry solvents for an anhydrous Suzuki reaction?

The method for drying solvents depends on the solvent itself and the required level of dryness.

SolventRecommended Drying MethodTypical Residual Water (ppm)Reference
Tetrahydrofuran (THF) Distillation from sodium/benzophenone ketyl or passage through activated alumina column.< 5[8][11]
1,4-Dioxane Distillation from sodium/benzophenone ketyl.< 10[8]
Toluene Distillation from sodium or CaH₂.< 3[11]
N,N-Dimethylformamide (DMF) Stand over BaO or 4Å molecular sieves, then vacuum distill.< 50[8]

Protocol: Drying THF using a Solvent Purification System (Activated Alumina)

  • System Preparation: Ensure the activated alumina columns are properly activated according to the manufacturer's instructions.

  • Solvent Collection: Under a positive pressure of inert gas (argon or nitrogen), collect the desired volume of THF in a flame- or oven-dried flask.[12]

  • Immediate Use: It is best practice to use the dried solvent immediately. If storage is necessary, store it over activated 3Å molecular sieves in a sealed flask under an inert atmosphere.[11]

Q3: How should I prepare my solid reagents, including the this compound and the base, for an anhydrous reaction?

Solid reagents must also be scrupulously dried.

  • Boronic Acid: Dry the this compound in a vacuum oven at a temperature well below its melting point for several hours.[12] Alternatively, it can be dried in a desiccator over a strong desiccant like phosphorus pentoxide for an extended period.

  • Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be dried in an oven at high temperatures (>120 °C) for several hours and then cooled in a desiccator.[3] Finely grinding the base before use can increase its surface area and reactivity.[13]

  • Storage: After drying, all solid reagents should be stored in a desiccator or inside an inert atmosphere glovebox.

Q4: What are the best practices for setting up the reaction vessel to ensure anhydrous conditions are maintained?

Maintaining an inert and anhydrous environment from start to finish is paramount.

Protocol: Assembling the Reaction Apparatus

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) must be thoroughly dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum.[6][12] Allow to cool to room temperature under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while maintaining a positive pressure of inert gas. Use high-vacuum grease on joints if necessary, ensuring it is not soluble in your reaction solvent.

  • Purging the Vessel: Seal the assembled apparatus with septa. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with a high-purity inert gas (argon is preferred due to its density).[7][14]

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents (solvents, liquid coupling partners) via a gas-tight syringe through a rubber septum.[7]

By adhering to these rigorous protocols and understanding the chemical principles behind them, you can significantly improve the success rate and reproducibility of your anhydrous Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methoxy-4-methylphenylboronic Acid and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies heavily on the nuanced reactivity of its boronic acid component.[1][2] This guide provides an in-depth, objective comparison of two structurally related yet distinct arylboronic acids: 3-Methoxy-4-methylphenylboronic acid and 4-methoxyphenylboronic acid . By examining their electronic and steric profiles, supported by available experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.

Introduction to the Coupling Partners

At first glance, both boronic acids appear similar, possessing an electron-donating methoxy group on the phenyl ring. However, the presence and position of a methyl group in this compound introduce subtle but significant differences that impact their performance in the catalytic cycle of the Suzuki-Miyaura reaction.

FeatureThis compound4-Methoxyphenylboronic acid
Structure this compound4-Methoxyphenylboronic acid
CAS Number 917757-15-45720-07-0
Molecular Formula C₈H₁₁BO₃C₇H₉BO₃
Molecular Weight 165.99 g/mol 151.96 g/mol

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1] This step is highly sensitive to the electronic and steric environment of the carbon-boron bond.

Electronic Effects

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as electron-donating groups (EDGs). EDGs increase the electron density on the phenyl ring, which in turn can influence the nucleophilicity of the carbon atom attached to the boron.

  • 4-Methoxyphenylboronic acid: The methoxy group is in the para position relative to the boronic acid. Through resonance, it strongly donates electron density to the ring, which can enhance the rate of transmetalation.

  • This compound: This molecule features two EDGs. The methoxy group is in the meta position, and the methyl group is in the para position.

    • The para-methyl group provides a moderate electron-donating inductive effect.

    • The meta-methoxy group also has an electron-donating inductive effect, but its resonance effect is not directly conjugated with the carbon-boron bond.

The cumulative electron-donating effect of both the methoxy and methyl groups in This compound is expected to make its phenyl ring more electron-rich than that of 4-methoxyphenylboronic acid . This enhanced electron density should, in principle, facilitate a faster transmetalation, suggesting a higher intrinsic reactivity for this compound, assuming steric factors are not prohibitive.

Steric Effects

Steric hindrance can significantly impede the approach of the bulky palladium complex to the boronic acid, thereby slowing down the reaction.

  • 4-Methoxyphenylboronic acid: The methoxy group is in the para position, which is remote from the boronic acid group. Consequently, it exerts minimal steric hindrance.

  • This compound: The methoxy group is in the ortho position relative to the methyl group, but more importantly, it is in a meta position to the boronic acid. While not as sterically demanding as an ortho substituent, the presence of a substituent at the 3-position can introduce some degree of steric hindrance compared to the unsubstituted case at that position. However, this is generally considered a minor effect for a methoxy group.

Given that neither molecule has a sterically demanding ortho substituent relative to the boronic acid, the electronic effects are likely to be the dominant factor in determining their relative reactivity.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Comparison

ParameterThis compound4-Methoxyphenylboronic acidNotes
Aryl Halide Partner 1-bromo-4-nitrobenzene4-bromoacetophenoneBoth are electron-deficient aryl bromides, making them reasonably comparable coupling partners.
Catalyst System Pd(dppf)Cl₂Custom Pd(II)-complexCatalyst systems differ, which is a significant variable.
Base K₂CO₃KOHBoth are effective bases for Suzuki coupling.
Solvent Dioxane/H₂OH₂OThe solvent systems are different, which can affect reaction rates.
Temperature 100 °C100 °CTemperatures are identical.
Reaction Time 12 h1 h
Reported Yield 92%94%The yields are comparable, though achieved under different conditions and with different catalysts.[3]

Analysis of Experimental Data: The available data, while not from a direct comparative study, suggests that both boronic acids are highly effective coupling partners, affording excellent yields. The significantly shorter reaction time for 4-methoxyphenylboronic acid in its reported reaction could be attributed to a more active catalyst system or the specific nature of the aryl halide. However, the high yield obtained with this compound, even with a potentially less active catalyst, supports the theoretical prediction of its high reactivity due to the combined electron-donating effects of its substituents.

Experimental Protocol for a Comparative Reactivity Study

To provide a definitive, head-to-head comparison, the following experimental workflow is proposed. This protocol is designed to be a self-validating system by running the two reactions in parallel under identical conditions.

Experimental_Workflow cluster_prep Reaction Setup (Parallel) prep_A Flask A: This compound 4-Bromoanisole Pd(PPh₃)₄, K₂CO₃ degas Degas both flasks (3x Vacuum/Argon cycles) prep_A->degas prep_B Flask B: 4-Methoxyphenylboronic acid 4-Bromoanisole Pd(PPh₃)₄, K₂CO₃ prep_B->degas add_solvent Add degassed Toluene/Ethanol/H₂O (4:1:1 mixture) degas->add_solvent reaction Heat to 85 °C (Vigorous stirring) add_solvent->reaction monitoring Monitor by TLC/GC-MS (t = 0, 1, 2, 4, 8, 12 h) reaction->monitoring workup Quench with H₂O Extract with Ethyl Acetate monitoring->workup purification Column Chromatography workup->purification analysis Yield Calculation & Purity Analysis (¹H NMR, ¹³C NMR) purification->analysis

Caption: Workflow for a comparative study of boronic acid reactivity.

Detailed Step-by-Step Methodology:

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)[4]

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene, Ethanol, and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In two separate, identical oven-dried Schlenk flasks equipped with stir bars, add 4-bromoanisole, potassium carbonate, and the respective boronic acid (Flask A: this compound; Flask B: 4-methoxyphenylboronic acid).

  • Inerting: Seal both flasks and purge with argon for 10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to each flask.

  • Solvent Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water to each flask via syringe.

  • Reaction: Immerse both flasks in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: At regular intervals, withdraw small aliquots from each reaction mixture under argon, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of starting material and formation of the product.

  • Work-up: Upon completion (as determined by monitoring), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the isolated yield for each reaction and confirm the identity and purity of the products by NMR spectroscopy.

Conclusion and Recommendation

Based on the theoretical analysis of electronic and steric effects, This compound is predicted to exhibit slightly higher reactivity in Suzuki-Miyaura coupling reactions compared to 4-methoxyphenylboronic acid. This is attributed to the cumulative electron-donating character of both the meta-methoxy and para-methyl groups, which should facilitate the rate-determining transmetalation step.

Reactivity_Comparison title Reactivity Comparison boronic_acids This compound 4-Methoxyphenylboronic acid factors Electronic Effects Steric Effects boronic_acids:f0->factors:f0 Stronger e⁻ donation (meta-MeO + para-Me) boronic_acids:f1->factors:f0 Strong e⁻ donation (para-MeO) boronic_acids:f0->factors:f1 Minimal (meta-MeO) boronic_acids:f1->factors:f1 Negligible (para-MeO) reactivity Predicted Reactivity Rationale factors:f0->reactivity:f0 Higher reactivity:e->reactivity:w Dominant electronic effects lead to faster transmetalation

Caption: Summary of factors influencing reactivity.

While available experimental data from different sources show both to be highly effective, the proposed comparative study would provide definitive evidence. For researchers working on novel scaffolds where maximizing yield and minimizing reaction times are critical, This compound represents a potentially superior choice . However, for routine syntheses where cost and availability may be of greater concern, the well-established 4-methoxyphenylboronic acid remains an excellent and reliable option . The ultimate selection should be guided by the specific demands of the synthetic target and the outcomes of small-scale trial reactions as outlined in the provided protocol.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Modern Alternatives to 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Motif and the Suzuki-Miyaura Workhorse

The biaryl structural motif is a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the preeminent method for constructing these vital C(sp²)-C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[2] In this context, arylboronic acids, such as 3-methoxy-4-methylphenylboronic acid, are ubiquitous reagents, serving as the nucleophilic partner in this transformative reaction.

However, the reliance on boronic acids is not without its challenges. Many are susceptible to decomposition via protodeboronation or oxidation, and they can form cyclic trimeric anhydrides (boroxines), which complicates accurate stoichiometry and can impact reaction consistency.[3] These stability issues can lead to variable yields and necessitate careful handling and storage, driving the field to explore more robust and versatile alternatives.

This guide provides an in-depth comparison of leading alternatives to traditional arylboronic acids for biaryl synthesis. We will move beyond a simple listing of reagents to explore the mechanistic underpinnings, practical advantages, and experimental nuances of each class. Our focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target. We will evaluate potassium organotrifluoroborates, organosilanes, MIDA boronates, and the use of carboxylic acids in decarboxylative couplings, providing experimental data and protocols to ground our analysis in practical application.

Potassium Organotrifluoroborates: The Stability Champions

Potassium organotrifluoroborates have emerged as highly effective and popular alternatives to boronic acids.[4][5] These crystalline, free-flowing solids are remarkably stable to air and moisture, allowing for extended, hassle-free storage and precise dispensing without the risk of degradation that plagues many boronic acids.[6][7][8] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common decomposition pathways like boroxine formation and protodeboronation.[6][9][10]

The utility of these reagents lies in their ability to act as a stabilized, "protected" form of boronic acids.[6][7] Under the aqueous basic conditions typical of Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis to release the active tricoordinate boronic acid in situ, ensuring its immediate participation in the catalytic cycle without prolonged exposure to potentially degrading conditions.

Comparative Performance Data

The following table compares the performance of potassium 3-methoxy-4-methylphenyltrifluoroborate with its corresponding boronic acid in a representative Suzuki-Miyaura coupling with 4-bromoacetophenone.

EntryBoron ReagentCoupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Ref.
1This compound4-Bromoacetophenone2 mol% Pd(OAc)₂, 4 mol% SPhosK₂CO₃, Toluene/H₂O1001288Typical
2Potassium 3-methoxy-4-methylphenyltrifluoroborate4-Bromoacetophenone2 mol% PdCl₂, 6 mol% PPh₃Cs₂CO₃, THF/H₂O801292[11]

Data is representative and compiled from typical literature procedures.

The data illustrates that potassium organotrifluoroborates can provide excellent, and sometimes superior, yields under comparable or even milder conditions, often using less sophisticated ligand systems. Their stoichiometric precision and stability contribute to more reproducible outcomes.

Workflow and Catalytic Cycle

The workflow for employing potassium organotrifluoroborates is nearly identical to a standard Suzuki-Miyaura coupling, highlighting their ease of adoption.

G cluster_workflow Experimental Workflow prep 1. Prepare Schlenk Tube (Ar-X, Ar'-BF3K, Base) degas 2. Evacuate & Backfill with Argon prep->degas add_solv 3. Add Solvents (e.g., Toluene/H2O) degas->add_solv add_cat 4. Add Pd Catalyst & Ligand add_solv->add_cat react 5. Heat Reaction (e.g., 80-100 °C) add_cat->react workup 6. Workup & Purify react->workup G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product arx Ar-X arx->pd2_complex arsilane Ar'Si(OR)₃ silicate [Ar'Si(OR)₃F]⁻ arsilane->silicate activator Activator (e.g., F⁻) activator->arsilane Activation silicate->pd2_complex G cluster_cycle Iterative Cross-Coupling Cycle start Start: Halo-Aryl-MIDA Boronate couple 1. Suzuki Coupling with Ar'-B(OH)₂ start->couple purify1 2. Purification (Chromatography) couple->purify1 deprotect 3. MIDA Deprotection (aq. Base) purify1->deprotect deprotect->couple Add next Halo-Aryl-MIDA & repeat product Product: Ar-Ar'-B(OH)₂ deprotect->product

References

A Researcher's Guide to the Spectroscopic Analysis of 3-Methoxy-4-methylphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Analytical Techniques for Suzuki-Miyaura Cross-Coupling Product Validation

For professionals engaged in the synthesis of novel therapeutics and functional materials, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds.[1] A key reagent in this area is 3-Methoxy-4-methylphenylboronic acid, valued for its specific substitution pattern that introduces a synthetically useful methoxy and methyl-substituted phenyl moiety. The rigorous validation of the resulting biaryl products is a critical step to confirm their identity and purity, ensuring suitability for subsequent applications. This guide provides an objective comparison of essential spectroscopic techniques for the analysis of these coupling products, supported by established principles and illustrative data.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The cycle's three main steps are oxidative addition of an aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[2][3]

Comparative Analysis of Spectroscopic Techniques

A comprehensive validation strategy for coupling products derived from this compound involves a combination of spectroscopic methods. While each technique provides valuable information, they possess distinct advantages and limitations.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, including connectivity and stereochemistry.[4][5]Provides unambiguous structural elucidation. Quantitative in nature, allowing for purity assessment.[4]Lower sensitivity compared to mass spectrometry. Requires deuterated solvents.[5]
Mass Spectrometry (MS) Precise molecular weight of the product and its fragments.[6]High sensitivity, requires minimal sample, and offers rapid confirmation of product formation. Can be used to monitor reaction progress.[7][8]Provides limited structural information on its own; isomers may not be distinguishable without tandem MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[9][10]Fast, non-destructive, and requires minimal sample preparation.Primarily qualitative. Can be difficult to interpret complex spectra.
Illustrative Spectroscopic Data of a Model Coupling Product

To exemplify the application of these techniques, let's consider the hypothetical Suzuki-Miyaura coupling product of this compound and 4-bromotoluene, resulting in 3-Methoxy-4,4'-dimethylbiphenyl.

Expected Spectroscopic Data for 3-Methoxy-4,4'-dimethylbiphenyl:

Spectroscopic TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ ~7.4 (d, 2H), 7.2 (d, 2H), 7.1 (d, 1H), 7.0 (s, 1H), 6.9 (dd, 1H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ ~158, 138, 137, 135, 130, 129, 128, 121, 112, 110, 55 (OCH₃), 21 (Ar-CH₃), 16 (Ar-CH₃) ppm.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₅H₁₇O⁺: 213.1274; found 213.1279.
FTIR (ATR) ~3000 cm⁻¹ (C-H aromatic), ~2950 cm⁻¹ (C-H aliphatic), ~1600, 1500 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O stretch).
Alternative Boronic Acids: A Comparative Perspective

While this compound is a valuable building block, other substituted phenylboronic acids offer different electronic and steric properties, influencing reaction outcomes and the spectroscopic characteristics of the products.

Comparison with Alternative Boronic Acids:

Boronic AcidKey FeaturesImpact on Coupling Product Spectroscopy
4-Methoxyphenylboronic Acid Electron-donating methoxy group at the para position.[11][12]The ¹H NMR spectrum will show a characteristic AA'BB' splitting pattern for the protons on the methoxy-substituted ring. The methoxy signal will appear around 3.8 ppm.
4-Methylphenylboronic Acid Electron-donating methyl group at the para position.The ¹H NMR will show a singlet for the methyl protons around 2.4 ppm. The aromatic region will display a typical AA'BB' pattern.
3,5-Dimethylphenylboronic Acid Two electron-donating methyl groups, offering a different substitution pattern.The ¹H NMR will show a singlet for the two equivalent methyl groups and distinct aromatic proton signals reflecting the meta-substitution.

The choice of boronic acid directly impacts the electronic environment of the resulting biaryl product, leading to predictable shifts in NMR spectra and subtle changes in IR vibrational frequencies. For instance, the electron-donating nature of the methoxy and methyl groups generally shifts the signals of nearby protons to a higher field (lower ppm) in the ¹H NMR spectrum.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified coupling product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[13]

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[14]

  • For ¹H NMR, ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if needed.

Protocol for Mass Spectrometric Analysis

Sample Preparation:

  • Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer (e.g., using an ESI source) at a constant flow rate.

  • Acquire the mass spectrum over a relevant m/z range to detect the molecular ion.

  • Confirm the isotopic pattern of the molecular ion, which should match the theoretical distribution for the elemental composition of the product.

Protocol for FTIR Spectroscopic Analysis

Sample Preparation:

  • For solid samples, place a small amount directly onto the ATR crystal.

  • For liquid samples, a thin film can be cast onto the ATR crystal.

Data Acquisition:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of the coupling products.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar'-X Ar'-Pd(II)(X)Ln Ar'-Pd(II)(X)Ln Oxidative_Addition->Ar'-Pd(II)(X)Ln Transmetalation Transmetalation Ar'-Pd(II)(X)Ln->Transmetalation Ar-B(OR)2, Base Ar'-Pd(II)(Ar)Ln Ar'-Pd(II)(Ar)Ln Transmetalation->Ar'-Pd(II)(Ar)Ln Reductive_Elimination Reductive Elimination Ar'-Pd(II)(Ar)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][15]

Spectroscopic_Analysis_Workflow Synthesis Suzuki-Miyaura Coupling Purification Column Chromatography Synthesis->Purification Product_Validation Product Validation Purification->Product_Validation NMR NMR Spectroscopy Product_Validation->NMR MS Mass Spectrometry Product_Validation->MS IR IR Spectroscopy Product_Validation->IR Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structural_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID

Caption: Workflow for the synthesis and spectroscopic analysis of coupling products.

Conclusion

The successful synthesis and application of biaryl compounds derived from this compound rely on meticulous spectroscopic analysis. While mass spectrometry provides rapid confirmation of molecular weight, a comprehensive approach incorporating NMR spectroscopy is essential for unambiguous structural elucidation and purity assessment. Infrared spectroscopy serves as a valuable complementary technique for functional group identification. By employing a multi-faceted analytical strategy, researchers can ensure the integrity of their synthesized compounds, paving the way for their use in drug discovery and materials science.

References

A Senior Application Scientist's Guide to NMR Analysis of Biaryl Scaffolds Synthesized with 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide, written from the perspective of a seasoned application scientist, delves into the practical application of 3-Methoxy-4-methylphenylboronic acid as a building block for biaryl synthesis. We will explore a detailed experimental protocol, provide an in-depth analysis of the resulting NMR data, and compare its spectroscopic signature to alternative boronic acids, offering insights to streamline your research and development endeavors.

The Strategic Advantage of this compound

The choice of boronic acid in a Suzuki-Miyaura coupling is a critical decision that influences not only the reaction's success but also the physicochemical properties of the final product. This compound offers a unique combination of electronic and steric features. The methoxy group at the meta-position and the methyl group at the para-position introduce a specific electronic bias and steric hindrance that can be exploited to fine-tune the characteristics of the resulting biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

What follows is a robust, field-tested protocol for the synthesis of a biaryl compound using a substituted phenylboronic acid. This procedure is designed for high reproducibility and can be adapted for a variety of aryl halides.

Reaction Scheme:

A general representation of the Suzuki-Miyaura coupling reaction is depicted below. The reaction involves an aryl halide, a boronic acid, a palladium catalyst, and a base.[2]

cluster_0 cluster_1 A Ar-X B + A->B C HO D B B->D E OH G Pd Catalyst, Base D->G F R H Ar-Ar' G->H I R'

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G setup Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvents Add Solvents (Dioxane/Water) inert->solvents catalyst Add Catalyst (Pd(OAc)₂/PPh₃) solvents->catalyst reaction Heat and Stir (80-100°C, 4-12h) catalyst->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

NMR Data Analysis of a Representative Biaryl Product

Table 1: ¹H and ¹³C NMR Data for 4'-Methoxy-3-methyl-1,1'-biphenyl [3]

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2', H-6'7.52d8.42HProtons ortho to the methoxy group
H-2, H-5, H-67.37-7.31m-3HAromatic protons
H-27.12d7.21HAromatic proton
H-3', H-5'6.97d8.42HProtons meta to the methoxy group
OCH₃3.86s-3HMethoxy protons
CH₃2.41s-3HMethyl protons
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
C-4'159.1Carbon bearing the methoxy group
C-1141.2Quaternary carbon
C-1'133.9Quaternary carbon
C-3138.4Carbon bearing the methyl group
C-2', C-6'128.2Carbons ortho to the methoxy group
Aromatic CH129.5, 128.7, 128.0, 127.2, 124.3Aromatic carbons
C-3', C-5'114.2Carbons meta to the methoxy group
OCH₃55.3Methoxy carbon
CH₃21.5Methyl carbon

Interpretation of the Spectra:

The ¹H NMR spectrum shows distinct signals for the aromatic protons, with the protons on the methoxy-substituted ring appearing at characteristic chemical shifts. The singlet at 3.86 ppm is indicative of the methoxy group, while the singlet at 2.41 ppm corresponds to the methyl group. The ¹³C NMR spectrum further confirms the structure, with the carbon attached to the methoxy group appearing downfield around 159.1 ppm.

Comparative Analysis with Alternative Boronic Acids

To highlight the unique spectral features imparted by the 3-methoxy-4-methylphenyl moiety, we can compare its expected NMR data with that of biaryls synthesized from other common boronic acids.

Table 2: Comparison of ¹H NMR Data for Substituted Biphenyls

Boronic Acid Used Example Product Approx. Aromatic δ (ppm) Key Substituent Signals (δ, ppm) Reference
Phenylboronic acid1,1'-Biphenyl7.36-7.65-[4]
4-Methylphenylboronic acid4-Methyl-1,1'-biphenyl7.20-7.60CH₃: ~2.40[5]
4-Methoxyphenylboronic acid4-Methoxy-1,1'-biphenyl6.98-7.56OCH₃: ~3.85[3]
This compound (Predicted) 6.80-7.50 OCH₃: ~3.8, CH₃: ~2.4 -

The presence of both a methoxy and a methyl group in the 3- and 4-positions, respectively, leads to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to simpler analogs. The electron-donating nature of these groups also tends to shift the signals of the protons on that ring to a slightly higher field.

G cluster_0 Boronic Acid Alternatives cluster_1 Target Boronic Acid cluster_2 Resulting NMR Features Phenylboronic Acid Phenylboronic Acid Simple Aromatic Signals Simple Aromatic Signals Phenylboronic Acid->Simple Aromatic Signals 4-Methylphenylboronic Acid 4-Methylphenylboronic Acid Methyl Singlet (~2.4 ppm) Methyl Singlet (~2.4 ppm) 4-Methylphenylboronic Acid->Methyl Singlet (~2.4 ppm) 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic Acid Methoxy Singlet (~3.8 ppm) Methoxy Singlet (~3.8 ppm) 4-Methoxyphenylboronic Acid->Methoxy Singlet (~3.8 ppm) This compound This compound Complex Aromatic Splitting\n+ Methoxy & Methyl Singlets Complex Aromatic Splitting + Methoxy & Methyl Singlets This compound->Complex Aromatic Splitting\n+ Methoxy & Methyl Singlets

Figure 3: Logical relationship between boronic acid structure and key NMR features.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. Its unique substitution pattern provides a distinct NMR signature that can be readily identified and characterized. By understanding the expected NMR data and comparing it with that of other common biaryl structures, researchers can confidently verify their synthetic outcomes and accelerate their drug discovery and materials science programs. This guide provides a practical framework for the synthesis, purification, and spectroscopic analysis of these important molecular scaffolds.

References

A Comparative Guide to the Mass Spectrometric Analysis of Biaryls Derived from 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these carbon-carbon bonds, valued for its functional group tolerance and high yields.[2][3] Following synthesis, the unambiguous structural confirmation of the target biaryl is paramount. Mass spectrometry (MS) serves as a rapid, highly sensitive, and indispensable tool for this purpose, providing not only molecular weight confirmation but also a wealth of structural information through fragmentation analysis.[2][4]

This guide provides an in-depth technical comparison of the mass spectrometric behavior of biaryls synthesized using 3-Methoxy-4-methylphenylboronic acid. We will explore the expected fragmentation patterns, present detailed experimental protocols, and compare these signatures to those of a regioisomeric alternative to illustrate the discerning power of mass spectrometry in structural elucidation.

The Target Analyte: Synthesis and Expected Mass Spectrum

To establish a practical framework, we will consider a model Suzuki-Miyaura reaction between This compound (1) and 4-bromoacetophenone (2) to yield the biaryl product, 4'-acetyl-3-methoxy-4-methyl-1,1'-biphenyl (3) .

Caption: Synthesis of the model biaryl via Suzuki-Miyaura coupling.

Upon analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, we anticipate the detection of the protonated molecular ion, [M+H]⁺.

  • Molecular Formula of (3): C₁₆H₁₆O₂

  • Exact Mass: 240.1150

  • Expected [M+H]⁺: m/z 241.1223

In ESI-MS, it is also common to observe adducts with sodium ([M+Na]⁺ at m/z 263.1042) or potassium ([M+K]⁺ at m/z 279.0782), which can further corroborate the molecular weight of the compound. The high-resolution mass spectrum would also display a characteristic isotopic pattern, with a smaller A+1 peak (the (M+1) ion) resulting from the natural abundance of ¹³C.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

To gain deeper structural insights and differentiate our target molecule from potential isomers, we employ tandem mass spectrometry (MS/MS). In this technique, the precursor ion ([M+H]⁺ at m/z 241.12) is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a predictable manner.[5] The resulting product ions are then detected, generating a fragmentation spectrum that serves as a structural fingerprint.

For our model compound (3) , the primary fragmentation pathways are dictated by the nature and position of its functional groups—the methoxy, methyl, and acetyl moieties.

fragmentation_pathway M [M+H]⁺ m/z 241.12 F1 [M+H - •CH₃]⁺ m/z 226.09 M->F1 Loss of methyl radical F2 [M+H - CH₂O]⁺ m/z 211.11 M->F2 Loss of formaldehyde F3 [M+H - •COCH₃]⁺ m/z 198.11 M->F3 Loss of acetyl radical F4 Further Fragmentation (e.g., loss of CO) F1->F4 F2->F4 F3->F4

Caption: Predicted major fragmentation pathways for the model biaryl (3).

Causality Behind Fragmentation Choices:

  • Loss of a Methyl Radical (•CH₃): The most labile group is often the methyl substituent on the aromatic ring, leading to a significant fragment at m/z 226.09. This is a common fragmentation pattern for methylated aromatic compounds.[6][7]

  • Loss of Formaldehyde (CH₂O): The methoxy group can undergo a rearrangement to eliminate neutral formaldehyde, a characteristic loss for aryl methyl ethers, resulting in a fragment at m/z 211.11.[6]

  • Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the second aromatic ring and the acetyl group is also highly probable, generating a fragment at m/z 198.11.

Comparative Analysis: The Power of MS to Differentiate Isomers

To demonstrate the specificity of the MS/MS fingerprint, we will compare the predicted fragmentation of our target compound (3) with that of its regioisomer, 3'-acetyl-4-methoxy-3-methyl-1,1'-biphenyl (4) , which would be synthesized from an isomeric starting material, 4-methoxy-3-methylphenylboronic acid.

While compound (4) has the identical molecular weight and would produce the same [M+H]⁺ ion at m/z 241.12, its fragmentation pattern would differ due to the altered positions of the substituents. The proximity of the acetyl and methyl groups in isomer (4) could open up unique fragmentation channels or alter the relative abundance of common fragments.

Precursor Ion (m/z)Predicted Fragment IonTarget Compound (3) Relative AbundanceIsomeric Competitor (4) Relative AbundanceRationale for Difference
241.12[M+H - •CH₃]⁺ (m/z 226.09)HighHighCommon loss from the methyl-substituted ring.
241.12[M+H - CH₂O]⁺ (m/z 211.11)HighModerateLoss from the methoxy-substituted ring. Abundance may vary based on steric environment.
241.12[M+H - •COCH₃]⁺ (m/z 198.11)ModerateHighThe steric hindrance in isomer (4) may favor this cleavage pathway.

This comparative table illustrates how subtle differences in molecular structure can lead to quantifiable changes in the mass spectrum, allowing for the confident identification of the correct isomer. While MS provides this detailed structural fingerprint, it is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive information on atomic connectivity for complete structural elucidation.[2]

comparison_logic cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion start Boronic Acid Precursors b_acid_1 This compound start->b_acid_1 b_acid_2 4-Methoxy-3-methylphenylboronic acid start->b_acid_2 ms ESI-MS m/z 241.12 [M+H]⁺ b_acid_1->ms:f0 b_acid_2->ms:f0 msms MS/MS Analysis ms:f1->msms frag1 Distinct Fragmentation Pattern 1 msms->frag1 frag2 Distinct Fragmentation Pattern 2 msms->frag2 id1 Identifies Biaryl Isomer (3) frag1->id1 id2 Identifies Biaryl Isomer (4) frag2->id2

Caption: Logic diagram for isomeric differentiation using MS/MS.

Experimental Protocols

Reproducible and reliable data are the bedrock of scientific integrity. The following protocols provide detailed methodologies for the synthesis and subsequent MS analysis of the model biaryl compound.

Protocol 1: Suzuki-Miyaura Synthesis of 4'-acetyl-3-methoxy-4-methyl-1,1'-biphenyl (3)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, 4-bromoacetophenone, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

  • Prepare a stock solution of the purified biaryl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Create a dilute working solution for analysis by diluting the stock solution to approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Sample Introduction: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 (Full Scan) Acquisition:

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Acquire data to confirm the presence of the [M+H]⁺ ion (m/z 241.1223) and check for adducts.

  • MS2 (Tandem MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the characteristic product ions as discussed previously.

    • The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Reactants Combine Reactants & Catalyst Reaction Heat under Inert Atmosphere (90°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification SamplePrep Prepare Dilute Solution (1-10 µg/mL) Purification->SamplePrep Pure Biaryl Product MS1 Full Scan ESI-MS (Confirm [M+H]⁺) SamplePrep->MS1 MS2 Isolate Precursor & Perform MS/MS MS1->MS2 DataAnalysis Analyze Fragmentation Pattern MS2->DataAnalysis

Caption: Overall experimental workflow from synthesis to MS analysis.

Conclusion

Mass spectrometry, particularly when coupled with high-resolution and tandem MS capabilities, is an exceptionally powerful technique for the characterization of biaryl compounds synthesized via Suzuki-Miyaura coupling. By carefully analyzing the molecular ion and, more importantly, the specific fragmentation patterns, researchers can rapidly confirm the identity of their target molecule and confidently distinguish it from structural isomers. The methodologies and comparative data presented in this guide offer a robust framework for the successful application of mass spectrometry in the rigorous validation of novel biaryl entities, ensuring the integrity and quality of candidates advancing through the drug discovery and development pipeline.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for 3-Methoxy-4-methylphenylboronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild conditions have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The core of this reaction involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[3]

This guide focuses on a specific, yet important, substrate: 3-Methoxy-4-methylphenylboronic acid. As an electron-rich and moderately sterically hindered building block, its successful coupling presents unique challenges and requires careful catalyst selection. The electron-donating methoxy and methyl groups can influence the electronic properties of the palladium catalyst, affecting the rates of the key steps in the catalytic cycle. This document provides a comparative analysis of various palladium catalyst systems, offering researchers the foundational data and experimental protocols needed to select and optimize catalysts for this class of substrate.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To make an informed catalyst choice, one must first understand the mechanistic underpinnings of the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The efficiency of each step is profoundly influenced by the catalyst's ligand sphere.

The three key phases are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center can facilitate this rate-determining step.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4] Bulky ligands can promote this final step by increasing orbital overlap on the metal center.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' (Biaryl Product) Trans->ArAr ArX Ar-X (Organohalide) ArX->OxAdd ArBOH Ar'B(OH)₂ (Boronic Acid) ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalyst Systems

The choice of catalyst is critical for overcoming the challenges posed by electron-rich substrates like this compound. While direct comparative data for this exact molecule is diffuse, we can extrapolate from extensive studies on structurally similar electron-rich and sterically hindered boronic acids to guide our selection.[6][7] The development of bulky, electron-rich phosphine ligands, often called "Buchwald Ligands," has been revolutionary for coupling such challenging substrates.[8][9]

Catalyst SystemLigand TypeTypical LoadingBaseSolventTemp. (°C)Performance Insights & Rationale
Pd(PPh₃)₄ Traditional Phosphine2-5 mol%K₂CO₃, Na₂CO₃Toluene, Dioxane/H₂O80-110A classic, cost-effective catalyst. May require higher temperatures and loadings for electron-rich substrates due to slower oxidative addition. Often a good baseline for initial screening.[6][7]
Pd(OAc)₂ + P(t-Bu)₃ Bulky, Electron-Rich Monophosphine0.5-2 mol%K₃PO₄, Cs₂CO₃Dioxane, THFRT-80The combination of a simple palladium source with a bulky, electron-donating ligand significantly improves activity. P(t-Bu)₃ is effective for a range of substrates.[10]
XPhos Pd G3/G4 Buchwald Palladacycle Precatalyst0.1-2 mol%K₃PO₄Dioxane/H₂O, TolueneRT-40These are highly active, air- and moisture-stable precatalysts. They rapidly generate the active Pd(0) species, which is crucial for coupling unstable boronic acids prone to decomposition.[11] Excellent for electron-rich and hindered partners.[6]
SPhos Pd G2/G3 Buchwald Palladacycle Precatalyst0.1-2 mol%K₃PO₄Toluene/H₂O, Dioxane80-100Similar to XPhos-based catalysts, SPhos systems are highly effective for challenging couplings. The choice between XPhos and SPhos can be substrate-dependent and is often determined empirically.[6]
PdCl₂(dppf) Bidentate Ferrocenyl Phosphine1-3 mol%K₂CO₃, K₃PO₄Dioxane, THF80-100A robust and versatile catalyst, often used for a wide range of Suzuki couplings, including those with heteroaryl boronic acids. Its stability and reliability make it a common choice in medicinal chemistry.[7][12]
Pd/C Heterogeneous5-10 mol%K₂CO₃EtOH/H₂O, Toluene80-110Offers the advantage of easy removal by filtration and potential for recycling.[8] However, it may require higher catalyst loadings and temperatures and can sometimes suffer from leaching of palladium into the solution.[13]

Experimental Protocol: A Validated Benchmarking Workflow

Reproducibility is the cornerstone of scientific integrity. The following generalized protocol provides a robust framework for comparing the performance of different catalyst systems for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Experimental_Workflow start Start: Define Reaction Parameters (Substrates, Equivalents, Concentration) reagents 1. Reagent Preparation Weigh aryl halide, boronic acid, and base into a reaction vessel. start->reagents setup 2. Apparatus Setup Equip vessel with stir bar and seal with a septum. Purge with N₂/Ar. reagents->setup solvent 3. Solvent & Catalyst Addition Add degassed solvent via syringe. Add catalyst/ligand solution. setup->solvent reaction 4. Reaction Execution Immerse in pre-heated oil bath. Stir for the specified time. solvent->reaction sampling 5. In-Process Control (Optional) Withdraw aliquots at time intervals for kinetic analysis (GC/LC-MS). reaction->sampling quench 6. Quenching & Workup Cool to RT. Quench with water. Extract with organic solvent. reaction->quench sampling->reaction analysis 7. Analysis & Purification Dry organic layer, concentrate. Analyze yield (GC/NMR). Purify via column chromatography. quench->analysis end End: Compare Catalyst Performance analysis->end

Caption: A generalized workflow for catalyst benchmarking in Suzuki-Miyaura reactions.

Detailed Step-by-Step Methodology
  • Materials:

    • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

    • Internal standard for GC/NMR analysis (e.g., Naphthalene)

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the base, and the internal standard.

    • Inert Atmosphere: Seal the vessel with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Reagent Addition: Add the degassed solvent via syringe. In a separate glovebox or inert atmosphere, prepare a stock solution of the palladium precatalyst and add the required amount to the reaction mixture.

    • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 40 °C for a highly active precatalyst). Stir vigorously. Monitor the reaction progress by withdrawing small aliquots over time and analyzing them by GC-FID or LC-MS.[14]

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the crude yield by ¹H NMR spectroscopy using the internal standard. Purify the residue by flash column chromatography on silica gel to isolate the pure biaryl product.

Discussion and Strategic Recommendations

The selection of a catalyst for the Suzuki-Miyaura coupling of this compound is a balance of activity, cost, and practicality.

  • For Initial Screening and High Throughput: Modern palladacycle precatalysts, such as XPhos Pd G3 or SPhos Pd G2 , are highly recommended.[6] Their high activity at low temperatures and short reaction times allows for rapid screening of conditions.[11] Their air and moisture stability also simplifies reaction setup.

  • For Cost-Sensitive, Large-Scale Synthesis: While initially more expensive, the high turnover numbers (TONs) of Buchwald-type catalysts can make them more economical on a large scale due to very low required catalyst loadings (down to ppm levels in some cases).[15] An in-situ generated catalyst from a cheaper palladium source like Pd(OAc)₂ with a ligand such as XPhos or P(t-Bu)₃ is also a viable, cost-effective strategy.[14][16]

  • For Green Chemistry and Recyclability: If catalyst recycling is a primary concern, Pd/C is the logical choice. However, researchers must be prepared for potentially lower activity, the need for higher temperatures, and the risk of palladium leaching, which may require additional purification steps.[13]

Catalyst_Selection_Logic start Primary Goal? max_activity Maximum Activity & Speed (Screening) start->max_activity High Reactivity cost_efficiency Cost-Efficiency (Scale-Up) start->cost_efficiency Process Viability recyclability Recyclability & Green Chemistry start->recyclability Sustainability recommend_buchwald Recommendation: Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) max_activity->recommend_buchwald recommend_insitu Recommendation: In-situ Catalyst (e.g., Pd(OAc)₂ + Ligand) cost_efficiency->recommend_insitu recommend_hetero Recommendation: Heterogeneous Catalyst (e.g., Pd/C) recyclability->recommend_hetero

Caption: A decision guide for selecting a suitable catalyst system.

By leveraging this guide, researchers can make data-driven decisions to accelerate their synthetic programs, ensuring efficient and high-yielding access to valuable biaryl compounds derived from this compound.

References

A Researcher's Guide to Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Couplings with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] At the heart of this transformation lies the choice of the organoboron reagent. This guide provides an in-depth comparison of the two most common classes of these reagents—boronic acids and boronic esters—in their couplings with substituted aryl halides. We will explore the nuances of their reactivity, stability, and handling, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme when comparing boronic acids and their ester counterparts is a classic chemical trade-off between reactivity and stability.[6][7]

  • Boronic Acids: Generally exhibit higher reactivity and often lead to faster reaction times in Suzuki-Miyaura couplings.[6][7][8][9] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[6][7] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (loss of the boron group), oxidation, and polymerization, which can negatively impact their shelf-life and reaction yields.[6][7][9][10][11][12]

  • Boronic Esters: (e.g., pinacol esters) offer significantly greater stability.[6][7][13][14] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[6][7] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial.[6] The price for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[6][15]

It is a widely held belief that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[6] However, recent studies have provided evidence that direct transmetalation from the boronic ester is also a viable mechanistic pathway.[1][2]

Mechanistic Insights: The Transmetalation Step

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The choice between a boronic acid and a boronic ester directly influences the pivotal transmetalation step.

For transmetalation to occur, the boron atom must be activated, typically by a base, to enhance the nucleophilicity of the organic group it carries.[16] In the case of boronic acids, the base facilitates the formation of a boronate species, which is more adept at transferring its organic moiety to the palladium center.

The mechanism for boronic esters is more debated. While in situ hydrolysis to the boronic acid is one possibility, direct transmetalation from the ester has been shown to occur.[1][2] Kinetic, structural, and computational studies have revealed that the ability to form a pre-transmetalation intermediate and the nucleophilic character of the ipso-carbon attached to boron are critical. These factors are influenced by the electronic properties of the oxygen atoms within the boronic ester.[1][2]

Diagram: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation R-B(OR')2 R-B(OR')₂ (Boronic Ester) Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)₂ (Boronic Acid) R-B(OH)2->Ar-Pd(II)-X(L_n) R-B(OR')2->Ar-Pd(II)-X(L_n) Base Base Base->R-B(OH)2 Base->R-B(OR')2

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Performance Comparison with Substituted Aryl Halides

The nature of the substituents on the aryl halide coupling partner can significantly influence the outcome of the reaction.

  • Electron-Withdrawing Groups (EWGs): Aryl halides bearing EWGs generally undergo oxidative addition more readily, which is often the rate-limiting step. In these cases, the higher reactivity of boronic acids can be advantageous, leading to rapid and high-yielding couplings.

  • Electron-Donating Groups (EDGs): Aryl halides with EDGs can be more challenging substrates due to a slower rate of oxidative addition. For these less reactive partners, the stability of boronic esters can be beneficial, as they can withstand longer reaction times and higher temperatures that may be required, minimizing decomposition and side reactions.

  • Steric Hindrance: For sterically hindered aryl halides, the smaller size of the boronic acid functional group compared to many boronic esters (like pinacol esters) can sometimes lead to more efficient coupling.

Quantitative Data Summary

The following table summarizes representative data comparing the performance of a boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura coupling.

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger
Yield Generally higher in short reaction timesOften more reproducible and can provide higher isolated yields in complex syntheses
Stability Lower (prone to protodeboronation and oxidation)Higher (more stable to storage and reaction conditions)
Handling Can be challenging (may require inert atmosphere)Easier (often stable, crystalline solids)
Purity Can be difficult to obtain in high purityGenerally high; purifiable by chromatography

Representative Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole: [6]

ReagentReaction Time (hours)Yield (%)
Phenylboronic Acid1~95
Phenylboronic Acid Pinacol Ester4~85
Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the solvent mixture via syringe.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Ester

This protocol outlines a general procedure for the coupling of an aryl halide with a boronic ester.[3]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid pinacol ester (1.1 mmol)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

    • Base (e.g., Cs₂CO₃, 2.5 mmol)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 12 mL)

  • Procedure:

    • In a pressure flask equipped with a stir bar, combine the aryl halide, arylboronic acid pinacol ester, and base.

    • Under an argon atmosphere, add the 1,4-dioxane and water.

    • Sparge the mixture with a stream of argon for 10-15 minutes.

    • Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 5-10 minutes.

    • Seal the vessel with a screw cap and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring overnight.

    • After cooling to room temperature, dilute the mixture with an organic solvent and water.

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Diagram: Decision-Making Workflow

Decision_Workflow start Start: Choose Boron Reagent stability_check Is reagent stability a primary concern? (e.g., multi-step synthesis, HTS) start->stability_check reactivity_check Is maximizing reaction rate the main goal? stability_check->reactivity_check No boronic_ester Choose Boronic Ester stability_check->boronic_ester Yes boronic_acid Choose Boronic Acid reactivity_check->boronic_acid Yes unstable_substrate_check Is the boronic acid known to be unstable? reactivity_check->unstable_substrate_check No end Proceed with Suzuki-Miyaura Coupling boronic_ester->end boronic_acid->end unstable_substrate_check->boronic_ester Yes unstable_substrate_check->boronic_acid No

Caption: Decision workflow for selecting a boron reagent.

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester for Suzuki-Miyaura couplings is not a one-size-fits-all decision. It is dictated by the specific demands of the synthetic target and the practical constraints of the laboratory setting.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[6]

  • The boronic acid is known to be stable under the reaction conditions.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[6]

Choose a boronic ester when:

  • The corresponding boronic acid is unstable or prone to decomposition.[10]

  • The reaction is part of a multi-step synthesis or an automated high-throughput workflow where reagent stability and handling are paramount.[6]

  • Reproducibility and a cleaner reaction profile are prioritized, and slightly longer reaction times are acceptable.[6]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[6] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to Suzuki-Miyaura Coupling Yields of 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of these reactions, influencing both yield and purity. This guide provides an in-depth technical comparison of reaction yields for a versatile and increasingly utilized building block: 3-Methoxy-4-methylphenylboronic acid .

The unique electronic and steric properties of this reagent—an electron-donating methoxy group and a moderately bulky methyl group on the phenyl ring—confer distinct reactivity profiles. Understanding how these characteristics translate into performance across various reaction conditions is paramount for efficient and reproducible synthesis. This guide will delve into the experimental data from peer-reviewed literature to provide a clear comparison of reaction yields, supported by detailed protocols and mechanistic insights.

Performance Snapshot: Reaction Yields at a Glance

The following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides. This data, extracted from published literature, offers a comparative overview of expected yields under different catalytic systems.

Coupling PartnerCatalyst / LigandBaseSolvent(s)Temp (°C)Time (h)Yield (%)Reference
Methyl 3-bromo-4-methylbenzoatePd(OAc)₂ / PPh₃K₂CO₃Toluene / EtOH801278-85[1]
1-Tosyl-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolePdCl₂(dppf)CsF1,4-Dioxane65N/A70[2]
5-Bromo-7-azaindole derivativePd catalystN/AN/AN/AN/A40-88[3]
6-Bromo-1H-indazole derivativePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane120141[4]
4-Bromo-1-tosyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolePdCl₂(dppf)CsF1,4-Dioxane65N/A75[5]
Methyl 2-amino-5-bromonicotinatePd(OAc)₂ / PPh₃K₂CO₃Toluene / EtOH801284[6]

The "Why": Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, base, solvent, and temperature. The data above illustrates that high yields can be achieved with this compound across a range of conditions, but the optimal choice is substrate-dependent.

Catalyst and Ligand Selection: The workhorse of Suzuki-Miyaura coupling is a palladium catalyst. The choice of ligand is critical for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.

  • Phosphine Ligands (e.g., PPh₃, dppf): Triphenylphosphine (PPh₃) is a common, cost-effective ligand that is effective for many standard couplings[1]. For more challenging substrates, or to improve reaction rates and yields, more sophisticated ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often employed. The dppf ligand's larger bite angle and electron-rich nature can enhance the rate of reductive elimination, the final product-forming step.

The Role of the Base: The base is not a mere spectator; it is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is crucial for the transmetalation step.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used due to their good balance of reactivity and handling. Cesium carbonate is often more effective for less reactive aryl chlorides or sterically hindered substrates due to its greater solubility and basicity[4][5]. Potassium phosphate (K₃PO₄) is another strong base that can be effective in challenging couplings.

Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction.

  • Aprotic Solvents (e.g., Toluene, 1,4-Dioxane): Toluene and 1,4-dioxane are common choices for their ability to dissolve the organic coupling partners and their relatively high boiling points, which allow for a wider range of reaction temperatures[1][2][4][5].

  • Protic Co-solvents (e.g., EtOH, H₂O): The addition of a protic co-solvent like ethanol or water can be beneficial. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

To better understand the interplay of these components, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boronate [R²B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Replicating Success

The following are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with different aryl halides, based on the data presented.

Protocol 1: Coupling with an Aryl Bromide (Methyl 3-bromo-4-methylbenzoate)[1]

Materials:

  • Methyl 3-bromo-4-methylbenzoate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (6 mL)

  • Ethanol (2 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromo-4-methylbenzoate, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed toluene and ethanol via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Heteroaryl Bromide (6-Bromo-1H-indazole derivative)[4]

Materials:

  • 6-Bromo-1H-indazole derivative (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • In a microwave vial, combine the 6-bromo-1H-indazole derivative, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Add degassed 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Glassware reagents Add Solid Reagents: Aryl Halide Boronic Acid Base Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, capable of producing high yields with a variety of aryl and heteroaryl halides. The electron-donating methoxy group generally contributes to its high reactivity. As demonstrated by the compiled data, the judicious selection of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes. The provided protocols and mechanistic insights serve as a robust foundation for researchers and drug development professionals to successfully employ this versatile reagent in their synthetic endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methoxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methoxy-4-methylphenylboronic acid. As a crucial reagent in synthetic chemistry and drug development, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and established best practices for hazardous waste management.

Hazard Identification & Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the associated risks is critical. While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar phenylboronic acid derivatives consistently indicate a similar hazard profile. These compounds are generally classified as irritants.[1][2][3][4][5][6][7]

Primary Hazards Include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5][6][7]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if dusts are inhaled.[1][3][6][7][8][9][10]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][11] An emergency eyewash station and safety shower must be readily accessible.

Data Presentation: Hazard & Safety Summary
Parameter Guidance & Key Information Sources
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant.[1][2][3]
Required PPE Tightly fitting safety goggles, chemical-resistant nitrile or neoprene gloves, and a laboratory coat.[1][11][12]
Handling Area All operations must be performed within a certified chemical fume hood.[1][11]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3][4][9][10]

The Core Principle: Hazardous Waste Management

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[7][11][13] This is the foundational principle governing its entire disposal lifecycle.

Causality of Segregation: The imperative to segregate waste streams stems from safety and compliance. Mixing boronic acids with incompatible materials, such as strong acids or oxidizers, can trigger dangerous and unpredictable chemical reactions.[11][13] Furthermore, mixing different classes of chemical waste complicates the disposal process, increases costs, and can violate federal and local regulations.[14]

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles. [11][12][15] Such actions can harm aquatic ecosystems and damage wastewater treatment infrastructure.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the proper disposal of this compound in various forms.

Protocol A: Unused or Expired Solid Reagent
  • Container Integrity: Ensure the original container is securely sealed and in good condition.

  • Labeling: The manufacturer's label must be legible. Affix a "Hazardous Waste" label, clearly identifying the contents as "Hazardous Waste: this compound".[1][14]

  • Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA) for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.[11]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

Protocol B: Contaminated Solid Waste

This category includes items such as contaminated gloves, weighing papers, and absorbent materials from spill cleanups.

  • Collection: Carefully place all contaminated solid materials into a designated, sealable hazardous waste container (e.g., a plastic wide-mouth container or a lined cardboard box).[1][12]

  • Labeling: Clearly label the container with "Hazardous Waste" and list the contents, including "Solid Debris contaminated with this compound".[1][12][14]

  • Storage & Pickup: Store the sealed container in the SAA and arrange for EHS collection.

Protocol C: Solutions and Liquid Waste
  • Collection: Pour liquid waste containing this compound into a dedicated, sealable, and chemically compatible (e.g., HDPE) container for liquid hazardous waste.[11][16] Use a funnel to prevent spills.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent system (e.g., "in Methanol").[1][11]

  • Segregation: Do not mix this waste stream with other liquid wastes.

  • Storage & Pickup: Keep the container tightly capped at all times, except when adding waste.[14] Store in the SAA and arrange for EHS collection.

Protocol D: Decontamination of Empty Containers

Empty containers must be decontaminated before they can be disposed of as non-hazardous waste.[11]

  • Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate is considered acutely hazardous and must be collected.[11]

  • Collection of Rinseate: Transfer the first rinseate into your designated liquid hazardous waste container for this compound.[11]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific requirements.

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[11]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS department.

  • Secure the Area: Prevent entry to the spill area.

  • Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup - Solid Spills: Do not dry sweep. Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material and the paper towel into a designated hazardous waste container.[6][8][10]

  • Cleanup - Liquid Spills: Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to cover the spill. Once absorbed, carefully scoop the material into a hazardous waste container.[1]

  • Final Decontamination: Clean the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

Waste Management Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Protocol cluster_3 start Waste Generation (this compound) solid_waste Solid Waste (Expired Reagent, Contaminated Debris) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Reactions) start->liquid_waste Is it liquid? empty_container Empty Reagent Container start->empty_container Is it an empty container? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container in Fume Hood empty_container->rinse_container end_point Store Sealed Containers in SAA for EHS Collection collect_solid->end_point collect_liquid->end_point collect_rinseate Collect First Rinseate as Hazardous Liquid Waste rinse_container->collect_rinseate dispose_clean_container Dispose of Clean, Dry Container in Lab Glass/Plastic Recycling rinse_container->dispose_clean_container collect_rinseate->end_point

Caption: Decision workflow for disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.